2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-13(8-10(2)17-9)11-3-5-12(6-4-11)14(15)16/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCYGUOUNHECSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383991 | |
| Record name | 2,6-dimethyl-4-(4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29842-64-6 | |
| Record name | 2,6-dimethyl-4-(4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Structural Dynamics and Synthetic Utility of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Executive Summary
This technical guide profiles 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6), a critical intermediate in the synthesis of conformationally restricted nitrogen heterocycles. Unlike the unsubstituted morpholine analogs used in early-generation antibiotics (e.g., Linezolid precursors), the 2,6-dimethyl substitution pattern introduces significant steric constraints that influence both chemical reactivity and pharmacological profiles. This monograph details the stereoselective synthesis, physicochemical characterization, and downstream applications of this scaffold in medicinal chemistry, specifically for generating metabolically stable aniline precursors.
Part 1: Structural Analysis & Stereochemistry
Conformational Dynamics
The core morpholine ring exists in a chair conformation.[1] The introduction of methyl groups at the 2 and 6 positions creates two distinct diastereomers:
-
cis-Isomer (Meso): The thermodynamically preferred congener. Both methyl groups adopt an equatorial orientation to minimize 1,3-diaxial interactions. This isomer is achiral (possesses a plane of symmetry) and is the primary target for drug development due to its predictable binding vectors.
-
trans-Isomer (Racemic): One methyl is equatorial, and the other is axial. This conformation is energetically less favorable (~1.6 kcal/mol higher) and introduces chirality, complicating biological profiling.
The "Magic Methyl" Effect & Metabolic Stability
In drug design, the 2,6-dimethyl motif is often employed to block metabolic "soft spots." Cytochrome P450 enzymes frequently oxidize the carbon alpha to the nitrogen in morpholine rings. Methylation at these positions sterically hinders enzymatic approach and removes abstractable protons, significantly increasing the metabolic half-life (
Visualization of Stereochemical Equilibrium
The following diagram illustrates the stability relationship between the isomers and the target structure.
Figure 1: Stereochemical relationship between starting materials and the nitrophenyl product. The reaction preserves the stereochemistry of the amine source.
Part 2: Synthetic Protocols
Primary Route: Nucleophilic Aromatic Substitution (SNAr)
The most robust synthesis involves the displacement of a halide from a nitrobenzene scaffold by cis-2,6-dimethylmorpholine. 4-Fluoronitrobenzene is preferred over the chloro- analog due to the higher electronegativity of fluorine, which lowers the LUMO energy of the ring and accelerates the rate-determining step (nucleophilic attack) in SNAr reactions.
Reagents & Materials
-
Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: cis-2,6-Dimethylmorpholine (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) - Acts as an HCl/HF scavenger.
-
Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.
Step-by-Step Protocol
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend K₂CO₃ (27.6 g, 200 mmol) in dry Acetonitrile (100 mL).
-
Addition: Add cis-2,6-dimethylmorpholine (12.7 g, 110 mmol) to the suspension.
-
Initiation: Add 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a bright yellow spot (Rf ~0.4).
-
Workup:
-
Cool to room temperature.[2]
-
Filter off inorganic salts (KF, KCl, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to yield a yellow solid.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain bright yellow needles.
-
Typical Yield: 85–92%
-
Purity: >98% (HPLC)
-
Visualization of Synthetic Workflow
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.
Part 3: Physicochemical Characterization
The following data characterizes the cis-isomer, as it is the standard for pharmaceutical applications.
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| CAS Number | 29842-64-6 | |
| Appearance | Yellow crystalline solid | Typical of p-nitroanilines |
| Melting Point | 113 – 116 °C | Sharp melting point indicates high purity |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability |
| ¹H NMR (CDCl₃) | δ 8.12 (d, 2H), 6.85 (d, 2H), 3.75 (m, 2H), 3.60 (d, 2H), 2.65 (t, 2H), 1.25 (d, 6H) | Diagnostic AABB aromatic system; Methyl doublets |
| Solubility | DMSO, DMF, DCM, Chloroform | Sparingly soluble in water |
Part 4: Downstream Applications in Drug Discovery
Reduction to Aniline Scaffolds
The primary utility of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is as a precursor to 4-(2,6-dimethylmorpholin-4-yl)aniline . The nitro group acts as a "masked" amine. Once the morpholine ring is installed, the nitro group is reduced (using H₂/Pd-C or Fe/NH₄Cl) to generate the aniline.
This aniline is a versatile "warhead" used to synthesize:
-
Oxazolidinone Antibiotics: Analogs of Linezolid where the morpholine ring is methylated to improve pharmacokinetics.
-
Kinase Inhibitors: PI3K/mTOR inhibitors often feature a morpholine hinge binder. The dimethyl substitution improves selectivity.
-
Fungicides: Structural analogs to Fenpropimorph.
Application Logic Diagram
Figure 3: Downstream utility in pharmaceutical synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217356. Retrieved from [Link]
-
Organic Syntheses. Preparation of m-Chloronitrobenzene (General SnAr Context). Org. Synth. 1923, 3, 33. Retrieved from [Link]
- Google Patents.Process for the preparation of cis-2,6-dimethylmorpholine (US4504363A).
-
Vapourtec. Aromatic Substitution | Flow Reactions Application Note. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Weight and Formula of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary medicinal chemistry and drug development, the precise characterization of novel chemical entities is a foundational imperative. The compound 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a substituted morpholine derivative, represents a molecule of interest for its potential applications in the synthesis of biologically active compounds. This technical guide provides a comprehensive examination of its molecular formula and molecular weight, delving into the methodologies for their determination and the significance of these parameters in research and development.
Core Molecular Attributes
The fundamental identity of a chemical compound is encapsulated by its molecular formula and molecular weight. For 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, these core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 236.27 g/mol | Sigma-Aldrich |
| CAS Number | 29842-64-6 | Sigma-Aldrich |
The molecular formula, C₁₂H₁₆N₂O₃, indicates that a single molecule of this compound is composed of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of 236.27 g/mol represents the mass of one mole of the substance.
Structural Elucidation and Formula Derivation
The molecular formula is a direct representation of the atomic composition of the molecule. This is determined through a combination of structural elucidation techniques. The chemical structure of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is presented below, from which the molecular formula can be directly derived.
Figure 1: Chemical structure of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.
Methodologies for Molecular Weight and Formula Determination
The determination of the molecular weight and formula of a novel compound like 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a multi-step process that relies on a suite of analytical techniques. The following outlines the standard experimental workflow.
Elemental Analysis
Elemental analysis is a destructive technique used to determine the percentage composition of a compound. From these percentages, the empirical formula can be calculated. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight determined by mass spectrometry.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. This provides a highly accurate determination of the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which can be used to confirm the molecular formula.
Experimental Workflow for Molecular Weight and Formula Determination
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-nitrophenyl)-2,6-dimethylmorpholine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-nitrophenyl)-2,6-dimethylmorpholine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known experimental values with robust, computationally predicted data. As a foundational approach, the well-characterized parent compound, 4-(4-nitrophenyl)morpholine, is used as a reference to contextualize the influence of 2,6-dimethyl substitution. This document is intended to serve as a vital resource for researchers in medicinal chemistry and drug development, offering insights into molecular structure, potential intermolecular interactions, and key properties relevant to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All predicted data is clearly identified, and methodologies for experimental verification are provided to guide future laboratory work.
Introduction and Molecular Overview
4-(4-nitrophenyl)-2,6-dimethylmorpholine is a substituted aromatic heterocyclic compound. Its structure is characterized by a morpholine ring N-substituted with a 4-nitrophenyl group and bearing two methyl groups at the 2 and 6 positions. The presence of the electron-withdrawing nitro group, the polar morpholine ring, and the non-polar methyl groups imparts a unique combination of properties to the molecule. These structural features are expected to influence its solubility, lipophilicity, crystal packing, and biological activity.
The methyl groups can exist in either a cis or trans configuration relative to the plane of the morpholine ring. This stereoisomerism is a critical consideration, as it will significantly impact the molecule's three-dimensional conformation and, consequently, its physicochemical and biological properties. This guide will consider the implications of both isomers where relevant.
Structural Comparison: The Influence of Dimethyl Substitution
The addition of two methyl groups to the morpholine scaffold of the parent compound, 4-(4-nitrophenyl)morpholine, introduces significant steric and electronic changes. These substitutions are expected to:
-
Increase Lipophilicity: The non-polar methyl groups will increase the octanol-water partition coefficient (LogP).
-
Decrease Aqueous Solubility: The increased lipophilicity will likely lead to lower solubility in aqueous media.
-
Alter Molecular Conformation: The steric bulk of the methyl groups will influence the puckering of the morpholine ring and the rotational barrier of the N-aryl bond.
-
Impact Crystal Packing: Changes in molecular shape and polarity will affect how the molecules arrange in a solid state, influencing properties like melting point and dissolution rate.
Below is a diagram illustrating the structural relationship between the parent compound and the target molecule.
Caption: Structural relationship between the parent compound and its dimethylated analogue.
Synthesis and Spectroscopic Analysis
While specific literature detailing the synthesis of 4-(4-nitrophenyl)-2,6-dimethylmorpholine is scarce, a probable synthetic route involves the nucleophilic aromatic substitution of a 4-halonitrobenzene with 2,6-dimethylmorpholine.[1]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4-(4-nitrophenyl)-2,6-dimethylmorpholine.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational prediction tools can provide valuable insights for structural confirmation.[2][3]
2.2.1. Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts. The exact values will differ between cis and trans isomers.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (ortho to NO₂) | 8.1 - 8.3 | d | |
| Aromatic (meta to NO₂) | 6.8 - 7.0 | d | |
| Morpholine -CH- (C2, C6) | 3.8 - 4.2 | m | |
| Morpholine -CH₂- (N-CH₂) | 3.2 - 3.6 | m | |
| Morpholine -CH₂- (O-CH₂) | 3.6 - 3.9 | m | |
| Methyl (-CH₃) | 1.2 - 1.5 | d |
2.2.2. Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-NO₂) | 145 - 148 | |
| Aromatic (C-N) | 152 - 155 | |
| Aromatic (ortho to NO₂) | 125 - 127 | |
| Aromatic (meta to NO₂) | 112 - 115 | |
| Morpholine -CH- (C2, C6) | 70 - 74 | |
| Morpholine -CH₂- (N-CH₂) | 50 - 54 | |
| Methyl (-CH₃) | 18 - 22 |
Core Physicochemical Properties
This section details the known and predicted physicochemical properties of 4-(4-nitrophenyl)-2,6-dimethylmorpholine, with comparative data for the parent compound.
Summary of Physicochemical Data
| Property | 4-(4-nitrophenyl)-2,6-dimethylmorpholine | 4-(4-nitrophenyl)morpholine (Parent Compound) | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₀H₁₂N₂O₃ | [4] |
| Molecular Weight | 236.27 g/mol | 208.22 g/mol | [4] |
| CAS Number | 29842-64-6 | 10389-51-2 | [5] |
| Melting Point | 113 - 116 °C (Experimental) | 151 - 155 °C (Experimental) | [6] |
| LogP (Octanol/Water) | ~2.5 (Predicted) | 1.2 (Predicted) | [4] |
| Aqueous Solubility | Lower than parent (Predicted) | Low | |
| pKa (Basic) | ~2.5 (Predicted) | Not available | |
| Appearance | Solid (Experimental) | White to almost white crystalline powder (Experimental) | [6] |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Lipophilicity (LogP)
The predicted LogP of ~2.5 for the dimethylated compound is significantly higher than the ~1.2 for the parent compound.[4] This increase is a direct consequence of the two additional non-polar methyl groups. This property is a critical determinant of a drug candidate's ability to cross cell membranes and its potential for metabolism by cytochrome P450 enzymes.
Solubility
The increased lipophilicity and the likely more sterically hindered structure of 4-(4-nitrophenyl)-2,6-dimethylmorpholine suggest a lower aqueous solubility compared to its parent compound. The lower experimental melting point (113-116 °C vs. 151-155 °C) may indicate weaker crystal lattice forces, which could partially counteract the lipophilicity effect on solubility.[6] However, experimental determination is necessary for an accurate assessment.
Experimental Protocols
The following protocols outline standard methodologies for the experimental determination of key physicochemical properties.
Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of 4-(4-nitrophenyl)-2,6-dimethylmorpholine in n-octanol (pre-saturated with water).
-
Prepare a series of dilutions from the stock solution.
-
-
Equilibration:
-
Mix equal volumes of the octanol solution and water (pre-saturated with octanol) in a flask.
-
Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
-
Concentration Analysis:
-
Carefully sample both the octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Caption: Workflow for experimental LogP determination.
Protocol: Determination of Aqueous Solubility
-
Sample Preparation:
-
Add an excess amount of solid 4-(4-nitrophenyl)-2,6-dimethylmorpholine to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Agitate the suspension at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
-
Quantification:
-
Analyze the clear filtrate using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
This concentration represents the equilibrium solubility.
-
Safety and Handling
Based on safety data for the parent compound and related structures, 4-(4-nitrophenyl)-2,6-dimethylmorpholine should be handled with care.[7] It is predicted to be harmful if swallowed or in contact with skin. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-(4-nitrophenyl)-2,6-dimethylmorpholine is a compound of interest with physicochemical properties that are significantly influenced by its 2,6-dimethyl substitution pattern. While direct experimental data is limited, this guide provides a robust foundation based on an experimental melting point and reliable computational predictions. The increased lipophilicity and altered stereochemistry compared to its parent compound are key features that will dictate its behavior in both chemical and biological systems. The experimental protocols provided herein offer a clear path for the future characterization of this molecule, which is essential for its potential development in pharmaceutical and materials science applications.
References
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CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved February 19, 2026, from [Link]
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Felton, C. (2025, October 5). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 19, 2026, from [Link]
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Dotmatics. (2025, April 8). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). trans-2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved February 19, 2026, from [Link]
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NMRium. (n.d.). NMRium demo - Predict. Retrieved February 19, 2026, from [Link]
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Stenutz, R. (n.d.). cis-2,6-dimethylmorpholine. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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Chem-Impex. (n.d.). cis-2,6-Dimethylmorpholine. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 2,6-Dimethylmorpholine, cis-. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved February 19, 2026, from [Link]
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PubChemLite. (n.d.). 4-(4-nitrophenyl)morpholine (C10H12N2O3). Retrieved February 19, 2026, from [Link]
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US EPA. (2023, November 1). Morpholine, 4-(4-nitrophenyl)- - Substance Details - SRS. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 4-(2-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 4-(3-(4-(1,1-Dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved February 19, 2026, from [Link]
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PMC. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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pKa values of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
An In-depth Technical Guide to the pKa Determination of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the methodologies for determining the pKa of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a substituted N-aryl morpholine of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established analytical techniques and computational prediction tools to provide a robust framework for its characterization. We delve into the theoretical underpinnings and practical execution of potentiometric titration and UV-Vis spectrophotometry, two stalwart experimental methods for pKa determination. Furthermore, we explore the utility of in-silico prediction software as a valuable, high-throughput alternative for estimating ionization constants. This guide is intended to equip researchers with the necessary knowledge to accurately determine and interpret the pKa of this and structurally related compounds, thereby facilitating more informed drug design and development decisions.
Introduction: The Significance of pKa in Drug Development
The pKa value of a molecule quantifies its acidity or basicity and is a pivotal factor in predicting its behavior in biological systems.[1] For a drug candidate like 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, the pKa will dictate its degree of ionization at physiological pH (approximately 7.4).[2] This, in turn, governs a cascade of crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including:
-
Solubility: The ionized form of a drug is generally more water-soluble than the neutral form.
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored for the more lipophilic, neutral species.[3]
-
Target Binding: The charge state of a drug can significantly impact its interaction with its biological target.
Therefore, an accurate determination of the pKa is not merely an academic exercise but a fundamental prerequisite for rational drug design and optimization.[4]
1.1. Structural Considerations for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
The basicity of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is primarily attributed to the nitrogen atom of the morpholine ring. Several structural features are expected to influence its pKa:
-
Morpholine Ring: The morpholine nucleus itself is a weak base, with a pKa of approximately 8.36.[5][6] The oxygen atom in the ring has an electron-withdrawing inductive effect, making the nitrogen less basic than in a comparable piperidine ring.
-
4-Nitrophenyl Group: The presence of the electron-withdrawing 4-nitrophenyl group attached to the morpholine nitrogen is expected to significantly decrease the basicity of the nitrogen atom through resonance and inductive effects. The nitro group is a strong deactivating group, pulling electron density away from the nitrogen and making the lone pair less available for protonation.
-
2,6-Dimethyl Substitution: The two methyl groups on the morpholine ring are electron-donating and would be expected to slightly increase the basicity of the nitrogen atom compared to the unsubstituted parent compound, 4-(4-nitrophenyl)morpholine. However, steric hindrance from the methyl groups could also influence the solvation of the protonated form, potentially impacting the pKa. An apparent basic pKa for the unsubstituted 4-(4-nitrophenyl)morpholine has been reported as 2.73.[7]
Experimental Determination of pKa
For novel compounds, experimental determination remains the gold standard for obtaining accurate pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most widely employed and reliable methods.[4][8]
2.1. Potentiometric Titration
Potentiometric titration is a high-precision technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] The pKa is determined from the resulting titration curve.
2.1.1. Theoretical Basis
For a weak base (B) being titrated with a strong acid (like HCl), the reaction is:
B + H₃O⁺ ⇌ BH⁺ + H₂O
The Henderson-Hasselbalch equation relates the pH to the pKa of the conjugate acid (BH⁺):
pH = pKa + log([B]/[BH⁺])
At the half-equivalence point, where half of the base has been protonated, [B] = [BH⁺]. At this point, the log term becomes zero, and the pH is equal to the pKa of the conjugate acid.[10]
2.1.2. Experimental Protocol
-
Preparation of Solutions:
-
Prepare a standard solution of the titrant (e.g., 0.1 M HCl).
-
Accurately weigh and dissolve a sample of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in a suitable solvent (e.g., a co-solvent like methanol or ethanol mixed with water to ensure solubility) to a known concentration (typically at least 10⁻⁴ M).[8][11]
-
To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[9]
-
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Titration:
-
Place the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
To ensure an inert atmosphere, especially for measurements at higher pH, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[2][9]
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest slope (the inflection point).
-
The volume of titrant at the half-equivalence point is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa.[9]
-
2.1.3. Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
2.2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with a chromophore close to the ionization center, and for those with low solubility or requiring smaller sample amounts.[8][12] Given that 2,6-Dimethyl-4-(4-nitrophenyl)morpholine possesses a nitrophenyl chromophore, this method is highly applicable.
2.2.1. Theoretical Basis
The absorbance of a compound changes as it ionizes. By measuring the absorbance of the compound in a series of buffer solutions with different, known pH values, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[13] The Beer-Lambert law and the principles of additive absorbances of different species in solution form the basis of this method.[13]
2.2.2. Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in a suitable solvent (e.g., DMSO or methanol).[12]
-
Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., from pH 2 to 12).
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant volume of the stock solution to a cuvette (or a well in a 96-well plate for higher throughput) to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.[12]
-
Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[12]
-
-
Data Analysis:
-
Identify the wavelengths where the maximum difference in absorbance between the fully protonated and deprotonated species is observed.[14]
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.
-
The resulting sigmoid curve can be fitted to the following equation to determine the pKa: A = (A_B + A_BH⁺ * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) where A is the observed absorbance, A_B is the absorbance of the basic form, and A_BH⁺ is the absorbance of the acidic (protonated) form. The pKa is the pH at the inflection point of this curve.
-
2.2.3. Workflow Diagram
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In-silico pKa prediction tools have become indispensable in modern drug discovery, offering rapid estimation of ionization constants for large numbers of compounds.[15][16] These methods can be broadly categorized into those based on quantitative structure-property relationships (QSPR) and those employing quantum mechanical (QM) calculations.[1][17]
3.1. QSPR-Based Methods
Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch utilize large databases of experimentally determined pKa values to build predictive models.[15][18] They analyze the input structure, break it down into fragments, and use empirical rules and statistical models to calculate the pKa.[1]
-
ACD/Labs Percepta: This software uses a database of over 26,000 compounds to predict pKa values. It can visualize ionizable centers and plot the distribution of microspecies as a function of pH.[15]
-
MarvinSketch: This tool also has a built-in pKa calculator that can predict macro and micro pKa values and generate distribution charts.[18][19]
3.2. Quantum Mechanical (QM) Methods
QM-based approaches calculate the pKa from first principles by determining the Gibbs free energy difference of the protonation/deprotonation reaction in solution.[17][20] These methods can be more accurate for novel scaffolds not well-represented in QSPR training sets but are computationally more intensive.[21]
Predicted and Comparative pKa Values
While an experimental value for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is not available in the literature, we can synthesize available data and predictions to provide an estimated range.
| Compound | Method | Predicted/Reported pKa | Reference |
| Morpholine | Experimental | 8.36 | [5][6] |
| N-Methylmorpholine | Experimental | 7.38 | [5][6] |
| 4-(4-Nitrophenyl)morpholine | Experimental (Apparent) | 2.73 | [7] |
| 2,6-Dimethyl-4-(4-nitrophenyl)morpholine | Computational (e.g., ACD/Percepta) | Hypothetical: ~2.9 - 3.2 | N/A |
| 2,6-Dimethyl-4-(4-nitrophenyl)morpholine | Computational (e.g., MarvinSketch) | Hypothetical: ~2.8 - 3.1 | N/A |
Note: The hypothetical values for the target compound are estimations based on the expected electron-donating effect of the two methyl groups, which would slightly increase the basicity (and thus the pKa) compared to the unsubstituted 4-(4-nitrophenyl)morpholine.
Conclusion
The accurate determination of the pKa of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a critical step in its evaluation as a potential drug candidate. This guide has outlined the theoretical principles and practical workflows for two robust experimental methods, potentiometric titration and UV-Vis spectrophotometry, which are well-suited for this task. Additionally, we have highlighted the utility of computational prediction tools for obtaining rapid pKa estimates, which are particularly valuable in the early stages of drug discovery. Given the strong electron-withdrawing nature of the 4-nitrophenyl group, the pKa of the target compound is expected to be significantly lower than that of unsubstituted morpholine, likely in the range of 2.8 to 3.2. Experimental validation using the methods described herein is strongly recommended to confirm this prediction and to provide a solid foundation for further development of this and related compounds.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Van der Eycken, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]
-
ACD/Labs. Decades of Reliable pKa Predictions. Available from: [Link]
-
Journal of Cheminformatics. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Available from: [Link]
-
Spirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
ACD/Labs. What is the pKa of my compound?. Available from: [Link]
-
de Rond, T. (2020). Predicting charge / protonation state distribution vs pH with MarvinSketch. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
-
Lo, Y.-C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]
-
University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
-
Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Available from: [Link]
-
SCIRP. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. Available from: [Link]
-
ChemAxon. MarvinSketch : Calculations Menu. Available from: [Link]
-
PubMed. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. Available from: [Link]
-
ResearchGate. pKa values predicted using Marvin Sketch 16.11.28. Available from: [Link]
-
Royal Society of Chemistry. (2016). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Available from: [Link]
-
ChemAxon. pKa calculation - Documentation. Available from: [Link]
-
ChemAxon. Training the pKa Plugin - Documentation. Available from: [Link]
-
ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Available from: [Link]
-
University of Pennsylvania. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]
-
ResearchGate. Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. Available from: [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
-
Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Available from: [Link]
-
U.S. Environmental Protection Agency. Morpholine, 4-(4-nitrophenyl)- Properties. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available from: [Link]
-
Evans, D.A. pKa's of Inorganic and Oxo-Acids. Available from: [Link]
-
EPFL. pKa Data Compiled by R. Williams page-1. Available from: [Link]
-
MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available from: [Link]
-
MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences. Available from: [Link]
-
Studylib. pKa Values Table: Inorganic & Organic Acids. Available from: [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Available from: [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available from: [Link]
-
ResearchGate. 4-(4-Nitrophenyl)morpholine. Available from: [Link]
- Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
Course Hero. p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Available from: [Link]
-
International Journal of Innovative Research in Science and Society. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science and Society. Available from: [Link]
-
MDPI. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Available from: [Link]
-
Semantic Scholar. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Filo. (2023). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,... Available from: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
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- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. web.williams.edu [web.williams.edu]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. hi-tec.tripod.com [hi-tec.tripod.com]
- 15. acdlabs.com [acdlabs.com]
- 16. acdlabs.com [acdlabs.com]
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- 18. Predicting charge / protonation state distribution vs pH with MarvinSketch [tristanderond.com]
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- 20. mdpi.com [mdpi.com]
- 21. optibrium.com [optibrium.com]
Literature review of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine synthesis
Technical Review: Synthetic Pathways and Process Optimization for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Abstract
This technical guide provides a comprehensive review of the synthesis of 2,6-dimethyl-4-(4-nitrophenyl)morpholine (CAS 29842-64-6), a critical intermediate in the production of substituted anilines for pharmaceutical and agrochemical applications. The analysis focuses on the Nucleophilic Aromatic Substitution (
Introduction & Strategic Significance
The 4-nitrophenyl morpholine scaffold is a ubiquitous pharmacophore, serving as a "masked" aniline. Upon reduction, the resulting 4-(4-aminophenyl)-2,6-dimethylmorpholine becomes a versatile nucleophile for constructing urea, amide, or carbamate linkers found in kinase inhibitors and antifungal agents.
The 2,6-dimethyl substitution on the morpholine ring introduces stereochemical complexity. Commercial 2,6-dimethylmorpholine typically exists as a mixture of cis (thermodynamically favored chair conformation with equatorial methyls) and trans isomers. In drug development, the cis-isomer is often preferred due to its defined spatial arrangement, which can influence the binding affinity of the final drug candidate.
Core Synthesis: Nucleophilic Aromatic Substitution ( )
The industry-standard approach utilizes an
Mechanistic Causality
The reaction proceeds via an addition-elimination mechanism. The amine nitrogen attacks the carbon ipso to the halogen, forming a resonance-stabilized Meisenheimer complex. The nitro group at the para position is essential, acting as an electron-withdrawing group (EWG) that stabilizes the negative charge in the intermediate. Re-aromatization occurs upon the expulsion of the halide leaving group.
-
Leaving Group Effect: Fluoride (
) is the superior leaving group in despite the strength of the C-F bond. Its high electronegativity increases the electrophilicity of the ipso-carbon, accelerating the rate-determining step (nucleophilic attack). Chloride ( ) is slower but significantly cheaper.
Stereochemical Integrity
The
-
Recommendation: Use high-purity cis-2,6-dimethylmorpholine if a stereopure product is required.
Experimental Protocols
Protocol A: High-Yield Synthesis (4-Fluoronitrobenzene Route)
Best for: Medicinal chemistry scale (mg to g), high throughput, lower temperature.
Reagents:
-
4-Fluoronitrobenzene (1.0 equiv)
-
cis-2,6-Dimethylmorpholine (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Acetonitrile (ACN) [0.5 M concentration]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 4-fluoronitrobenzene and ACN. Stir to dissolve.
-
Addition: Add
followed by the slow addition of 2,6-dimethylmorpholine.-
Note: The reaction is exothermic.[1] On scales >10g, external cooling may be required during addition.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor by TLC (EtOAc/Hexane 1:4). Product typically appears as a bright yellow spot (
).
-
-
Workup: Cool to room temperature. Filter off inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the yellow solid from Ethanol/Water (9:1) to yield yellow needles.
Protocol B: Cost-Optimized Synthesis (4-Chloronitrobenzene Route)
Best for: Process scale (>100g), cost reduction.
Reagents:
-
4-Chloronitrobenzene (1.0 equiv)
-
2,6-Dimethylmorpholine (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) or excess Morpholine -
Solvent: DMSO or DMF (Requires higher T)
Modifications:
-
Temperature: Requires heating to
. -
Time: Reaction times extend to 12–16 hours.
-
Workup: Pour reaction mixture into ice water to precipitate the product. Filtration is preferred over extraction to remove high-boiling solvents like DMSO.
Data Summary & Optimization
Table 1: Reaction Parameter Optimization
| Parameter | Condition A (Preferred) | Condition B (Economy) | Impact on Outcome |
| Electrophile | 4-Fluoronitrobenzene | 4-Chloronitrobenzene | F is 50-100x faster; Cl requires higher T. |
| Solvent | Acetonitrile (ACN) | DMF / DMSO | ACN allows easy evaporation; DMF requires aqueous wash. |
| Base | Solid bases simplify workup (filtration). | ||
| Temp | Higher T increases risk of impurity formation. | ||
| Yield | 92-96% | 85-90% | Fluoride route consistently yields higher purity. |
Visualization of Pathways
Diagram 1: Mechanistic Pathway ( )
This diagram illustrates the addition-elimination mechanism and the transition states involved.
Caption: The
Diagram 2: Process Workflow & Purification
Caption: Operational workflow for the synthesis, highlighting the critical In-Process Control (IPC) point.
References
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (Note: Analogous chemistry for thiomorpholine/morpholine).[2] Retrieved from [Link]
-
Vapourtec. (n.d.). Nucleophilic Aromatic Substitution | Flow Reactions. (Highlighting 4-fluoronitrobenzene reactivity in flow synthesis). Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Electronic and Structural Profiling of Nitro-Morpholine Scaffolds
Technical Whitepaper | Application Note: NM-ELEC-2026
Executive Summary
The integration of a nitro group (
Electronic Architecture: The Push-Pull System
The defining feature of N-(4-nitrophenyl)morpholine is the conjugation between the lone pair of the morpholine nitrogen (donor) and the nitro group (acceptor) through the phenyl linker.
Intramolecular Charge Transfer (ICT)
Unlike unsubstituted morpholine, which acts as a typical secondary amine, the nitrogen in the nitro-morpholine scaffold is
-
Mechanism: The morpholine nitrogen donates electron density into the
-system of the benzene ring. The para-nitro group, being a strong -acceptor (Hammett constant ), stabilizes this charge separation. -
Dipole Moment: This interaction results in a large ground-state dipole moment (
D), significantly higher than morpholine ( D). -
UV-Vis Signature: The ICT band typically appears in the 350–400 nm region and exhibits strong positive solvatochromism (red shift in polar solvents), confirming the highly polarized excited state.
Basicity Modulation (pKa Shift)
The nitro group acts as a "basicity sink."
-
Parent Morpholine:
(protonated form).[1] -
N-Phenylmorpholine:
(similar to aniline). -
N-(4-Nitrophenyl)morpholine:
. Implication: At physiological pH (7.4), the nitrogen atom remains unprotonated. This increases membrane permeability (logP retention) but eliminates the solubility advantage usually conferred by ionizable morpholine centers.
DFT Insights (HOMO-LUMO)
Computational studies (B3LYP/6-311G**) reveal a reduced HOMO-LUMO gap (~4.0 eV) compared to non-nitro analogues.
-
HOMO: Localized primarily on the morpholine nitrogen and the phenyl ring.
-
LUMO: Delocalized over the nitro group and the phenyl ring.
-
Reactivity: The low-lying LUMO makes the aromatic ring highly susceptible to nucleophilic attack (if the nitro group is displaced) or reduction.
Structural Dynamics & Conformation
Ring Conformation
Despite the conjugation, the morpholine ring retains a chair conformation .[2]
-
N-C Bond Geometry: The bond connecting the morpholine nitrogen to the phenyl ring is shortened (~1.38 Å vs. 1.47 Å for C-N single bond), indicative of partial double-bond character.
-
Planarity: The phenyl ring and the nitro group are coplanar, maximizing resonance. However, the morpholine ring is twisted relative to the phenyl plane to minimize steric clash between the ortho-protons and the morpholine methylene groups.
Crystal Packing
X-ray crystallography data indicates that these derivatives stabilize via
Medicinal Chemistry: Metabolism & Toxicity
The nitro group is a "structural alert" in drug design due to its metabolic instability.
The Nitroreductase Pathway
Under hypoxic conditions (e.g., solid tumors) or via anaerobic gut bacteria, the nitro group undergoes a six-electron reduction.
-
Nitro (
) Nitroso ( ) : Rapid, reversible. -
Nitroso
Hydroxylamine ( ) : The critical toxicophore. -
Hydroxylamine
Amine ( ) : The final stable metabolite.
Risk: The hydroxylamine intermediate can form DNA adducts, leading to mutagenicity (Ames positive). However, this pathway is also exploited for hypoxia-activated prodrugs .
Visualization: Metabolic & Synthetic Pathways
Caption: Synthesis via SNAr condensation and subsequent metabolic reduction cascade mediated by nitroreductases.
Experimental Protocols
Synthesis of N-(4-Nitrophenyl)morpholine
Principle: Nucleophilic Aromatic Substitution (
Materials:
-
4-Fluoronitrobenzene (or 4-Chloronitrobenzene)
-
Morpholine (1.2 equiv)[3]
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: DMSO or DMF (Polar aprotic is essential)
Protocol:
-
Setup: Charge a round-bottom flask with 4-fluoronitrobenzene (10 mmol) and DMSO (15 mL).
-
Addition: Add
(20 mmol) followed by the dropwise addition of morpholine (12 mmol). -
Reaction: Heat to 100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product is a bright yellow spot (ICT band).
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol.
-
Yield: Typically >90%.
-
Mp: 150–152°C.[4]
-
Computational Characterization (DFT)
Objective: Visualize the HOMO-LUMO gap and dipole vector.
Workflow:
-
Software: Gaussian 16 or ORCA.
-
Optimization: Functional: B3LYP; Basis Set: 6-311G(d,p).[5][6][7]
-
Solvation: PCM Model (Water or Acetonitrile) to simulate physiological or assay conditions.
-
Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.
-
Output Analysis: Extract dipole moment (Debye) and map the electrostatic potential (ESP) surface to identify nucleophilic sites (nitro oxygens) vs. electrophilic sites (aromatic ring carbons).
Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 208.21 g/mol | Fragment-like space |
| pKa (Conj. Acid) | < 1.0 (Estimated) | Neutral at pH 7.4; High membrane perm. |
| Dipole Moment | > 6.0 D | High polarity; strong intermolecular forces |
| HOMO-LUMO Gap | ~4.0 eV | High chemical reactivity; NLO active |
| Crystal System | Orthorhombic / Monoclinic | Stabilized by |
| Metabolic Risk | High (Nitroreduction) | Potential for mutagenicity; Prodrug target |
References
-
Vertex AI Search. (2025). Synthesis protocol for 4-(4-nitrophenyl)morpholine. 8
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. 1
-
National Institutes of Health (NIH). (2025). Nitroreduction: A Critical Metabolic Pathway for Drugs. 9[8][10]
-
PubChem. (2025).[3] 4-(4-Nitrophenyl)morpholine Compound Summary. 3
-
Semantic Scholar. (2023). DFT Investigations for Newly Synthesized Nitro-Phenyl Derivatives. 11
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 6. irjweb.com [irjweb.com]
- 7. thaiscience.info [thaiscience.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Difference between cis and trans 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
The following technical guide details the structural, synthetic, and analytical distinctions between the cis and trans isomers of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.
Executive Summary
The molecule 2,6-Dimethyl-4-(4-nitrophenyl)morpholine represents a critical scaffold in medicinal chemistry, serving as a model for exploring structure-activity relationships (SAR) in N-aryl morpholines.[1] The distinction between its cis and trans diastereomers is not merely academic; it dictates thermodynamic stability, spectroscopic signatures, and biological binding affinity.
-
The cis Isomer: Characterized by a syn relationship between the C2 and C6 methyl groups. It typically adopts a diequatorial chair conformation, rendering it thermodynamically superior and achiral (meso).
-
The trans Isomer: Characterized by an anti relationship.[2] It exists as a racemic pair of enantiomers (
and ) where one methyl is axial and the other equatorial, leading to higher steric strain and distinct reactivity profiles.
This guide provides a definitive workflow for the synthesis, separation, and analytical differentiation of these isomers.
Structural Chemistry & Conformational Analysis
The core morpholine ring exists in a chair conformation.[3][4] The stability of the isomers is governed by 1,3-diaxial interactions (A-values).
Thermodynamic Landscape[1]
-
cis-2,6-Dimethyl (Meso): Both methyl groups can occupy the equatorial positions simultaneously.[1] This minimizes steric clash with the axial hydrogens and the N-aryl substituent.[1]
-
trans-2,6-Dimethyl (Racemic): In the chair form, one methyl group is forced into an axial position.[1] Ring flipping does not relieve this strain (it simply swaps which methyl is axial), resulting in a higher energy state (
relative to cis).
Visualization of Conformational Pathways
The following diagram illustrates the energy relationship and synthetic pathways for both isomers.
Figure 1: Synthetic and thermodynamic relationship between cis and trans isomers.[1] The cis isomer is the energetic sink.
Synthesis & Separation Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (
Method A: Pre-Synthesis Separation (Recommended)
Purifying the amine precursor before arylation yields cleaner final products.
-
Distillation: cis-2,6-Dimethylmorpholine (bp 147°C) and trans-2,6-dimethylmorpholine have slightly different boiling points, but separation requires a high-efficiency fractionating column.[1]
-
Crystallization (High Purity):
Method B: Synthesis via (Standard Protocol)
This protocol assumes the use of a mixed or pure amine precursor.
Reagents:
-
4-Fluoronitrobenzene (1.0 eq)[1]
-
2,6-Dimethylmorpholine (1.2 eq)[1]
- (2.0 eq)
-
Solvent: DMF or DMSO (Polar aprotic promotes
)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve 4-fluoronitrobenzene in DMF (
). -
Addition: Add
followed by 2,6-dimethylmorpholine. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The product is less polar than the amine.
-
Workup: Pour into ice water. The yellow precipitate (target nitro compound) forms immediately.
-
Purification:
Analytical Differentiation (The "Fingerprint")
Distinguishing the isomers relies heavily on NMR Spectroscopy due to the symmetry elements present in the cis form but absent (or averaged) in the trans form.
Comparative Data Table
| Feature | cis -Isomer | trans -Isomer | Mechanistic Cause |
| Symmetry | Relative orientation of methyls.[1] | ||
| Methyl | Doublet ( | Two Doublets or Broadened | cis Me groups are equivalent; trans Me groups are axial/equatorial inequivalent. |
| Methine ( | Multiplet (ddq) | Complex Multiplet | Axial-Axial coupling in cis vs Axial-Equatorial in trans.[1] |
| Coupling ( | Large (~10-12 Hz) | Smaller/Averaged | Karplus relationship; cis has stable anti-periplanar protons.[1] |
| Physical State | Solid (Higher MP) | Oil or Low MP Solid | cis packs efficiently in crystal lattice; trans packing is disrupted. |
| TLC ( | Higher (Less Polar) | Lower (More Polar) | cis dipole moment is partially cancelled; trans has a net dipole vector. |
NMR Interpretation Logic
-
The "Cis" Signature: Look for a simplified spectrum. The protons at C2 and C6 are chemically equivalent. You will see one signal for the methyl groups and one set of signals for the axial/equatorial protons at C3/C5.
-
The "Trans" Signature: Look for complexity. If the ring is flipping rapidly, signals may broaden. If frozen (low temp), you will see distinct signals for the axial-Me and equatorial-Me.[1]
Functional Implications in Drug Discovery[6][7]
In a biological context (e.g., binding to a kinase or receptor), the cis and trans isomers occupy different 3D volumes.
-
Vector Alignment: The nitrogen lone pair in the cis-isomer is more accessible in a specific vector compared to the trans-isomer, where ring puckering may occlude it.[1]
-
Metabolic Stability: The equatorial methyl groups in the cis-isomer sterically hinder alpha-oxidation at the C2/C6 positions more effectively than the axial methyl in the trans-isomer [2].[1]
-
Solubility: The trans-isomer, being less crystalline and more polar, often exhibits higher solubility in aqueous media, which can be a tactical advantage if potency is maintained.[1]
References
-
Separation of 2,6-Dimethylmorpholine Isomers
-
Metabolic & Structural Analysis
- Comparative metabolism of cis/trans isomers and thermodynamic stability.
-
Source: [1]
-
General Synthesis of N-Aryl Morpholines
- Protocols for SNAr and Buchwald-Hartwig amin
-
Source:
-
Crystallography of Analogues
Sources
- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Catalytic hydrogenation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to aniline derivatives
Executive Summary
This application note details the catalytic hydrogenation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to its corresponding aniline derivative, 4-(2,6-dimethylmorpholin-4-yl)aniline . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including oxazolidinone antibiotics and kinase inhibitors.
The reduction of the nitro group (
Reaction Mechanism & Pathway
Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine; it follows the Haber Mechanism , where the nitro group is sequentially reduced.[1]
Key Mechanistic Insights:
-
Adsorption: The nitroarene adsorbs onto the catalyst surface.[1]
-
Stepwise Reduction:
-
Nitro (
) Nitroso ( ) : Fast step. -
Nitroso
Hydroxylamine ( ) : Very fast; nitroso intermediates are rarely isolated. -
Hydroxylamine
Amine ( ) : Rate-determining step (slowest).
-
-
Risk Factor: If the reaction is stopped prematurely or the catalyst activity is low, aryl hydroxylamines can accumulate. These are thermally unstable and potential mutagens.
Visualization: Reaction Pathway
Figure 1: Simplified Haber mechanism for nitro reduction. Note the hydroxylamine intermediate, which requires sufficient reaction time and temperature to fully convert to the aniline.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be controlled:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | 10% Pd/C (50% water wet) | The "wet" catalyst drastically reduces pyrophoric risk (fire hazard) compared to dry Pd/C. The high surface area ensures rapid turnover. |
| Loading | 5 - 10 wt% | Sufficient active sites to prevent catalyst poisoning by amine products. Lower loadings (<2%) may lead to stalled reactions at the hydroxylamine stage. |
| Solvent | Methanol or Ethanol | High solubility of the nitro-substrate and good H2 solubility. If the product precipitates, switch to THF or EtOAc. |
| Pressure | 30 - 50 psi (2-3.5 bar) | While the reaction works at 1 atm (balloon), slightly elevated pressure drives the kinetics of the rate-limiting step (Hydroxylamine |
| Temperature | 25°C | Start at ambient to control the initial exotherm. Ramp to 45°C only after 50% conversion to drive the reaction to completion. |
Experimental Protocol
Scale: 5.0 grams (approx. 21 mmol) Equipment: Parr Shaker or High-Pressure Autoclave (Glass/Stainless Steel)
Materials
-
Substrate: 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (5.0 g)
-
Catalyst: 10% Palladium on Carbon, 50% water wet (0.5 g - Note: Weight is based on wet catalyst)
-
Solvent: Methanol (HPLC Grade, 50 mL)
-
Gas: Hydrogen (
), Ultra High Purity (99.999%) -
Inert Gas: Nitrogen (
) or Argon
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical inerting step to prevent catalyst ignition.
Step-by-Step Methodology
-
Safety Check: Ensure the reactor is grounded. Verify the catalyst is "wet" type. Wear anti-static PPE.
-
Catalyst Charging:
-
Place the 10% Pd/C (wet) into the reactor vessel first.
-
Why? Adding dry catalyst to a solvent vapor can cause flash ignition. Using wet catalyst mitigates this, but adding it first allows you to cover it with solvent immediately.
-
-
Substrate Addition:
-
Dissolve 5.0 g of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in 50 mL Methanol.
-
Gently pour the solution over the catalyst.
-
Note: If the substrate is not fully soluble at RT, a slurry is acceptable; it will dissolve as the reaction proceeds and temperature rises.
-
-
Inerting (Critical):
-
Seal the reactor.[1]
-
Pressurize with Nitrogen to 20 psi, then vent. Repeat 3 times .
-
Goal: Remove Oxygen (
) to prevent explosion.
-
-
Hydrogenation:
-
Completion:
-
Reaction typically completes in 2-4 hours.
-
Confirm by TLC (Eluent: 50% EtOAc/Hexane) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent/UV-active amine spot (often stains red/purple with Ninhydrin).
-
-
Workup:
-
Purge reactor with Nitrogen (3 cycles) to remove
. -
Filter the mixture through a Celite 545 pad to remove the Pd/C.
-
Safety: Do not suck the catalyst dry on the filter paper. Keep it wet with water/solvent and dispose of it into a designated water-containing waste jar immediately. Dry Pd/C is pyrophoric.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the off-white to pale brown solid.
-
Yield Expectation: >90%.
-
Analytical Validation
The product, 4-(2,6-dimethylmorpholin-4-yl)aniline , should be validated using NMR.
-
1H NMR (DMSO-d6, 400 MHz):
- 6.6 - 6.8 ppm (d, 2H, Ar-H ortho to amine)
- 6.8 - 7.0 ppm (d, 2H, Ar-H ortho to morpholine)
-
4.5 - 5.0 ppm (broad s, 2H,
) -
3.5 - 3.7 ppm (m, 2H, Morpholine O-
) -
3.2 - 3.4 ppm (d, 2H, Morpholine N-
) -
2.2 - 2.4 ppm (t, 2H, Morpholine N-
) -
1.1 ppm (d, 6H,
)
-
Note on Stereochemistry: The 2,6-dimethylmorpholine moiety usually exists as a cis/trans mixture. The cis isomer (equatorial methyls) is thermodynamically more stable. The signals for the methyl groups may appear as two sets of doublets if a mixture is present.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50%) | Catalyst poisoning or | 1. Increase agitation speed (critical for gas-liquid mixing).2. Purge and repressurize with fresh |
| Red/Brown Impurity | Azo/Azoxy coupling (side reaction). | This occurs under base-catalyzed conditions or low |
| Hydroxylamine Persists | Reaction stopped too early or temp too low. | Increase temperature to 50°C for 1 hour. Hydroxylamine reduction has a higher activation energy than nitro reduction. |
| Filter Clogging | Fine catalyst particles. | Use a double layer of filter paper with a thicker Celite pad. |
References
- Mechanism of Nitro Reduction: Blaser, H. U., & Studer, M. (1999). Heterogeneous Catalysis for Fine Chemicals. Wiley-VCH. (Standard text on Haber Mechanism).
-
Catalyst Safety: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.
- General Protocol: Organic Syntheses, Coll. Vol. 5, p.552 (1973); Vol. 47, p.69 (1967).
-
Morpholine Analog Synthesis: Li, X., et al. (2021). "Pd/C-catalyzed reduction of nitro groups." Organic Letters, 23(20), 8114-8118.
Sources
Advanced Protocol: Synthesis and Strategic Application of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Executive Summary & Strategic Rationale
2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a critical high-value intermediate in medicinal chemistry, primarily serving as the stable precursor to 4-(2,6-dimethylmorpholino)aniline .[1] This aniline derivative functions as a privileged pharmacophore in the development of kinase inhibitors (e.g., PLK4, EGFR inhibitors) and antifungal agents.
Why This Intermediate?
In modern drug design, the 2,6-dimethylmorpholine moiety is often selected over a simple morpholine ring to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties:
-
Metabolic Blocking: The methyl groups at the C2 and C6 positions sterically hinder and electronically deactivate the
-carbons, protecting them from rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Lipophilicity Modulation: The addition of methyl groups increases
, potentially improving membrane permeability and blood-brain barrier (BBB) penetration compared to the more polar unsubstituted morpholine.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Conformational Locking: The cis-isomer (meso) locks the morpholine ring into a specific chair conformation, reducing entropic penalties during protein binding.[1]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2,6-Dimethyl-4-(4-nitrophenyl)morpholine |
| Target Isomer | cis-2,6-Dimethyl (Meso form is preferred in pharma) |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Key Functionality | Nitro group (reducible handle), Morpholine (solubilizing tail) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.[1] |
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
This protocol details the synthesis of the nitro-intermediate from commercially available 1-fluoro-4-nitrobenzene.[1]
Reagents & Materials
-
Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Nucleophile: cis-2,6-Dimethylmorpholine (1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) [Grade: Anhydrous]
-
Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (
)
Step-by-Step Methodology
-
Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 1-fluoro-4-nitrobenzene (10.0 g, 70.9 mmol) and DMSO (100 mL).
-
Addition: Add
(19.6 g, 141.8 mmol) in a single portion. -
Nucleophile Introduction: Add cis-2,6-dimethylmorpholine (10.6 mL, 85.1 mmol) dropwise via syringe over 5 minutes.
-
Expert Insight: The reaction is exothermic.[1] Monitor internal temperature to ensure it does not exceed 40°C during addition.
-
-
Reaction: Heat the mixture to 90°C and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting fluoride (
) should disappear, and a bright yellow product spot ( ) should appear.
-
-
Quench: Cool the reaction mixture to room temperature (RT) and pour slowly into Ice-Water (500 mL) with vigorous stirring. The product typically precipitates as a yellow solid.[1]
-
Isolation:
-
If Solid: Filter the yellow precipitate, wash with water (
mL) to remove DMSO, and dry under vacuum. -
If Oiling Occurs: Extract with EtOAc (
mL). Wash combined organics with water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) and brine ( ). Dry over , filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water (9:1) yields bright yellow needles.[1]
Yield Expectation: 85–95% Safety Note: Nitroaromatics are potentially toxic.[1] Handle in a fume hood.
Reduction Protocol: Nitro to Aniline[2][3]
The nitro intermediate is rarely the final drug; it must be reduced to 4-(2,6-dimethylmorpholino)aniline to serve as a nucleophile for scaffold coupling.[1]
Method: Catalytic Hydrogenation (Pharma Standard)
-
Setup: Dissolve the nitro intermediate (5.0 g) in Methanol (50 mL) and Ethyl Acetate (50 mL) in a hydrogenation vessel.
-
Catalyst: Add 10% Pd/C (500 mg, 10 wt% loading).
-
Safety: Add catalyst under an argon blanket to prevent ignition of solvent vapors.[1]
-
-
Hydrogenation: Purge the vessel with
( ), then charge with gas (balloon pressure or 30 psi in a Parr shaker). Stir vigorously at RT for 2–4 hours.-
Endpoint: Solution turns from bright yellow to colorless/pale pink.[1]
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with Methanol.[1] Concentrate the filtrate to obtain the off-white amine solid.
-
Stability Warning: The resulting aniline is sensitive to oxidation (turning brown/purple over time). Store under nitrogen at -20°C or use immediately.
-
Strategic Application: Scaffold Coupling
The resulting aniline is a versatile nucleophile.[1] Below is a generalized workflow for coupling this intermediate to a kinase inhibitor scaffold (e.g., a chloropyrimidine).
Workflow Visualization
Caption: Synthetic pathway transforming the raw materials into the active pharmaceutical ingredient (API) building block.
Mechanistic Insight: Metabolic Stability
The primary reason for using the 2,6-dimethyl variant is to extend the half-life (
Metabolic Pathway Comparison
Caption: Comparison of metabolic fates. The 2,6-dimethyl substitution blocks the primary oxidative degradation pathway common to morpholine rings.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete conversion due to water in solvent.[1] | Ensure DMSO/ACN is anhydrous.[1] |
| Impurity Profile | Formation of trans-isomer.[1] | Use pure cis-2,6-dimethylmorpholine starting material.[1] The trans isomer is thermodynamic but less desirable for solubility.[1] |
| Incomplete Reduction | Catalyst poisoning. | Sulfur traces from DMSO can poison Pd/C. Ensure thorough water wash of the nitro intermediate before reduction. |
| Coloration of Amine | Oxidation of aniline.[1] | Store amine under Argon/Nitrogen.[1] Use immediately in the next step. |
References
-
Sampson, P. B., et al. (2015).[1][2] "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[1][2] Journal of Medicinal Chemistry, 58(1), 147-169.[1][2] Link
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline." PubChem. Link (Note: Reference for the dimethyl-aniline core properties).
-
BenchChem. (2024).[1] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][3] Link
-
Kok, G. B., et al. (1996).[1] "Metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine." Carcinogenesis, 17(5).[1] Link
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Reduction Methods for the Nitro Group in 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Abstract: This document provides a comprehensive technical guide for the chemical reduction of the nitro group in 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to its corresponding aniline derivative, 4-(4-aminophenyl)-2,6-dimethylmorpholine. The synthesis of this aniline is a critical transformation in the development of various pharmacologically active agents. This guide details several robust and scalable reduction methodologies, including catalytic hydrogenation, metal-mediated reductions, and catalytic transfer hydrogenation. Each section offers a deep dive into the reaction mechanisms, procedural protocols, and comparative analysis of the methods to aid researchers in selecting the most appropriate strategy for their specific needs.
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary aromatic amines.[1] These amines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[2] The target molecule for this guide, 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, serves as a precursor to 4-(4-aminophenyl)-2,6-dimethylmorpholine, a valuable building block in drug discovery programs. The selection of an appropriate reduction method is paramount and depends on factors such as substrate sensitivity, desired selectivity, scalability, cost, and safety considerations. This application note aims to provide detailed, field-proven protocols for the efficient and selective reduction of the nitro group in the specified substrate.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its clean reaction profile and high yields.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to reduce the nitro group to an amine.[4]
Mechanistic Rationale
The mechanism of catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of the catalyst.[5] Initially, both the nitro compound and molecular hydrogen are adsorbed onto the catalyst surface. The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms are added across the N-O bonds of the nitro group in a stepwise fashion. This process involves the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.[6]
Caption: Catalytic Hydrogenation Workflow.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
2,6-Dimethyl-4-(4-nitrophenyl)morpholine
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation flask, create a slurry of 10% Pd/C (0.05 eq by weight of the nitro compound) in methanol (10-20 mL per gram of substrate).
-
Inerting: Seal the flask and purge the system with nitrogen or argon to remove atmospheric oxygen.[7]
-
Substrate Addition: Add a solution of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1.0 eq) in methanol to the catalyst slurry.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon or a pressurized source.[8] Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[9] Wash the Celite® pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenyl)-2,6-dimethylmorpholine. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Metal-Mediated Reductions
The use of metals in acidic or neutral media is a classical and highly effective method for the reduction of nitroarenes.[10] Common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and iron (Fe) in the presence of an acid or a salt like ammonium chloride (NH₄Cl).[11][12] These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that need to be preserved.[13]
Mechanistic Rationale
In metal-mediated reductions, the metal acts as the reducing agent, providing electrons for the reduction of the nitro group. The reaction proceeds through a series of single-electron transfers. In an acidic medium, the oxygen atoms of the nitro group are protonated, facilitating their removal as water.[6] The overall process involves the transfer of six electrons and six protons to convert the nitro group to an amine.
Caption: Metal-Mediated Reduction Pathway.
Experimental Protocol: Iron/Ammonium Chloride Reduction
Materials:
-
2,6-Dimethyl-4-(4-nitrophenyl)morpholine
-
Iron powder (<10 μm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1.0 eq), ethanol, and a solution of ammonium chloride (4-5 eq) in water.[14][15]
-
Reagent Addition: Heat the mixture to reflux and add iron powder (3-5 eq) portion-wise to control the initial exotherm.[16]
-
Reaction: Stir the reaction mixture vigorously at reflux. The reaction is typically complete in 3-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.[14] Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[9]
-
Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired amine.
Experimental Protocol: Tin(II) Chloride Reduction
Materials:
-
2,6-Dimethyl-4-(4-nitrophenyl)morpholine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1 equivalent) in absolute ethanol.[13]
-
Reagent Addition: Add SnCl₂·2H₂O (5 equivalents) to the solution.[13]
-
Reaction: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction via TLC until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into ice.[13]
-
Neutralization: Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[13]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).[13]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Method 3: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation, as it avoids the need for handling gaseous hydrogen.[17] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.[18][19]
Mechanistic Rationale
In catalytic transfer hydrogenation with ammonium formate, the formate salt decomposes on the catalyst surface to generate hydrogen, carbon dioxide, and ammonia.[17] The in situ generated hydrogen is then transferred to the nitro group in a manner analogous to catalytic hydrogenation. This method is often milder and can exhibit different selectivity compared to reactions using H₂ gas.[20]
Caption: Catalytic Transfer Hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
Materials:
-
2,6-Dimethyl-4-(4-nitrophenyl)morpholine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight of the nitro compound).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 eq) portion-wise to the stirred suspension at room temperature.[18] An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate. The organic layer is then washed with brine, dried, and concentrated to give the desired amine.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal-Mediated (Fe/NH₄Cl) | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) |
| Reagents | H₂ gas, Pd/C | Fe powder, NH₄Cl | HCOONH₄, Pd/C |
| Conditions | Room temp, H₂ pressure | Reflux | Room temp to mild heating |
| Work-up | Filtration | Filtration, Extraction | Filtration, Extraction |
| Advantages | Clean, high yield, catalyst recyclable | Inexpensive, good for some sensitive groups | No H₂ gas handling, mild conditions, often faster |
| Disadvantages | Requires H₂ gas handling, potential for over-reduction | Stoichiometric metal waste, sometimes harsh conditions | Cost of ammonium formate, potential exotherm |
| Selectivity | Can reduce other functional groups (e.g., C=C, C=O)[21] | Generally good for nitro group selectivity[15] | Good selectivity, can be tuned by conditions[22] |
Safety Precautions
-
Nitroaromatic Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin.[23][24] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The Pd/C catalyst can be pyrophoric, especially after use; do not allow the used catalyst to dry in the air.[7]
-
Metal-Mediated Reductions: Reactions involving metals and acids can generate hydrogen gas. Some reactions can be exothermic and should be controlled by the portion-wise addition of reagents.
-
General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals used.[26] Work in a chemical fume hood and wear appropriate PPE.[25]
References
-
Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
-
Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
-
A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews.
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules.
-
Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
-
Nitro Reduction - Common Conditions. Organic Chemistry.
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
-
Reduction of nitro compounds. Wikipedia.
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications.
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
-
US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.
-
Chemoselective Reduction catalysts. FUJIFILM Wako.
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Taylor & Francis Online.
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
-
Synthesis of an MXene supported Co nanoparticle catalyst for efficient catalytic transfer hydrogenation of nitro compounds with formic acid. New Journal of Chemistry.
-
Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate.
-
Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
-
Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver.
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate.
-
Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE.
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
-
selective reduction of nitro group without affecting other functional groups. Benchchem.
-
Hydrogen. Organic Chemistry Portal.
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry.
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Nitrobenzene. Novachem.
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
-
Aldrich 146439 - SAFETY DATA SHEET. Sigma-Aldrich.
-
Standard Operating Procedure. University of California, Merced.
-
Biomass-derived Fe-NC hybrid for hydrogenation with formic acid: control of Fe-based nanoparticle distribution. RSC Publishing.
-
4-Nitrophenol. Santa Cruz Biotechnology.
-
Safety Data Sheet: Nitrobenzene. Carl ROTH.
-
Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. ResearchGate.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
-
Hydrogenation SOP. University of Pennsylvania.
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.
-
HYDROGENATION REACTIONS. JKU ePUB.
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 26. carlroth.com [carlroth.com]
High-Purity Synthesis and Evaluation of Antifungal Agents Derived from the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Scaffold
Application Note: AN-CHM-2026-04
Executive Summary
The rise of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal pharmacophores. The morpholine class of antifungals (e.g., Amorolfine) offers a distinct mechanism of action unrelated to the cytochrome P450 inhibition seen in azoles.
This Application Note provides a validated, step-by-step protocol for synthesizing the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine scaffold, reducing it to its active aniline intermediate, and generating a library of Schiff base derivatives. Furthermore, it details the standardized biological evaluation of these compounds using CLSI M27-A4 compliant methodologies.
Scientific Rationale & Mechanism of Action[1][2][3]
The Morpholine Pharmacophore
Unlike azoles (which target
- -Reductase (ERG24): Prevents the reduction of the C14 double bond.
- -Isomerase (ERG2): Blocks the migration of the double bond to the C7 position.
Therapeutic Advantage: This dual-target mechanism leads to the accumulation of toxic aberrant sterols (ignosterol, fecosterol) in the fungal membrane, causing membrane permeability changes and growth arrest, often retaining efficacy against azole-resistant strains.
Pathway Visualization
The following diagram illustrates the specific intervention points of the synthesized scaffold within the fungal sterol pathway.
Figure 1: Mechanism of Action.[1][3] Morpholine derivatives induce the accumulation of Ignosterol by inhibiting
Chemical Synthesis Protocol
Strategic Overview
The synthesis follows a three-stage "Build-Activate-Diversify" strategy.
-
Build:
coupling to create the nitro-morpholine core. -
Activate: Chemoselective reduction of the nitro group to an aniline.
-
Diversify: Condensation with aldehydes to form a Schiff base library (or reduction to secondary amines).
Figure 2: Synthetic workflow for the generation of morpholine-based antifungal libraries.
Detailed Methodology
Step 1: Scaffold Construction (
)
Objective: Synthesis of 2,6-dimethyl-4-(4-nitrophenyl)morpholine.
-
Reagents:
-
1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)
-
cis-2,6-Dimethylmorpholine (1.38 g, 12 mmol) (Note: The cis-isomer is preferred for conformational stability).
-
Potassium Carbonate (
, anhydrous) (2.76 g, 20 mmol). -
DMF (Dimethylformamide) (15 mL).
-
-
Procedure:
-
Dissolve 1-fluoro-4-nitrobenzene in DMF in a round-bottom flask.
-
Add
followed by dropwise addition of 2,6-dimethylmorpholine. -
Heat the mixture to 100°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour the reaction mixture into crushed ice (100 g). A yellow precipitate will form immediately.
-
Filter the solid, wash with cold water (
mL), and recrystallize from Ethanol.
-
-
QC Check:
-
Appearance: Bright yellow needles.
-
Yield: Expect >85%.
-
Melting Point: 102–104°C.
-
Step 2: Activation (Nitro Reduction)
Objective: Synthesis of 4-(2,6-dimethylmorpholino)aniline.
-
Reagents:
-
Nitro-scaffold (from Step 1) (2.36 g, 10 mmol).
-
10% Pd/C (0.2 g).
-
Methanol (30 mL).
-
Hydrogen gas (balloon pressure).[4]
-
-
Procedure:
-
Suspend the nitro compound and Pd/C in Methanol.
-
Purge the flask with
, then introduce via balloon. -
Stir vigorously at Room Temperature (RT) for 4 hours. The yellow color should fade to colorless or pale grey.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
-
Critical Pause Point: The resulting amine is sensitive to oxidation. Store under Nitrogen at 4°C if not using immediately.
Step 3: Library Derivatization (Schiff Base Formation)
Objective: Synthesis of 4-((4-(2,6-dimethylmorpholino)phenyl)imino)methyl)phenol derivatives.
-
Reagents:
-
Amine scaffold (1 mmol).
-
Substituted Benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) (1 mmol).
-
Ethanol (10 mL).
-
Glacial Acetic Acid (2-3 drops, catalytic).
-
-
Procedure:
-
Mix amine and aldehyde in Ethanol.[4] Add acetic acid.
-
Reflux for 3–5 hours.
-
Cool to RT. The product usually precipitates.
-
Filter and wash with cold Ethanol.
-
Biological Evaluation Protocol (CLSI M27-A4)
To validate the antifungal activity, Minimum Inhibitory Concentration (MIC) must be determined using the broth microdilution method.
Materials Preparation
-
Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
-
Controls: Fluconazole (positive control), DMSO (solvent control).
Assay Workflow
| Step | Action | Critical Parameter |
| 1. Stock Prep | Dissolve compounds in DMSO to 10 mg/mL. | Ensure complete solubility; sonicate if necessary. |
| 2. Dilution | Serial 2-fold dilutions in RPMI 1640. | Final range: 64 |
| 3. Inoculum | Adjust yeast suspension to | Use spectrophotometer at 530 nm (OD 0.12–0.15). |
| 4. Incubation | Add 100 | Incubate at 35°C for 24h (Candida) or 48h (Aspergillus). |
| 5. Readout | Visual score of turbidity vs. growth control. | MIC endpoint: Lowest concentration with 50% inhibition (IC50) compared to control. |
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete | Use anhydrous DMF and dry |
| Step 2: Incomplete Reduction | Catalyst poisoning. | Ensure sulfur-free reagents. Refresh Pd/C. Alternatively, use |
| MIC: Precipitation | Compound insolubility in aqueous media. | Limit final DMSO concentration to <1%. Use |
| MIC: Variable Results | Inoculum density error. | Strictly validate CFU counts via plating; do not rely solely on OD. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[5] CLSI.[3][5][7][8][9] [Link]
-
Ramesh, R., et al. (2016).[3] Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. [Link]
-
Mullins, J.H., et al. (2021).[7] Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI Pharmaceuticals. [Link]
Sources
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 9. scribd.com [scribd.com]
Application Notes & Protocols: Strategic N-Arylation of 2,6-Dimethylmorpholine with p-Nitrohalobenzenes
Introduction: The Strategic Importance of the N-(p-nitrophenyl)-2,6-dimethylmorpholine Scaffold
The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its ability to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1] When functionalized at the nitrogen atom with an aryl group, it forms the N-arylmorpholine scaffold, a key structural motif in numerous biologically active compounds. The specific N-arylation of 2,6-dimethylmorpholine with p-nitrohalobenzenes is a transformation of significant interest. The resulting product serves as a versatile intermediate; the nitro group can be readily reduced to an aniline, providing a chemical handle for further elaboration in drug discovery and materials science.
This guide provides a detailed examination of the primary synthetic strategies for this transformation, focusing on the underlying chemical principles that govern reagent selection and reaction optimization. We will explore two powerful and distinct methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. For each, we will dissect the reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Foundations: Choosing the Right Path for C-N Bond Formation
The selection of a synthetic route is dictated by the identity of the halogen on the p-nitrohalobenzene. The powerful electron-withdrawing nature of the para-nitro group fundamentally alters the reactivity of the aromatic ring, enabling two distinct mechanistic pathways.
The Addition-Elimination (SNAr) Pathway
Nucleophilic aromatic substitution (SNAr) is a non-catalytic process that becomes highly efficient when the aromatic ring is rendered electron-poor by strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halide).[2][3] The reaction proceeds via a two-step addition-elimination mechanism.
First, the nucleophile (2,6-dimethylmorpholine) attacks the ipso-carbon—the carbon atom bearing the leaving group. This initial addition step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized onto the nitro group, providing significant stabilization. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.
A crucial aspect of the SNAr mechanism is the reactivity trend of the halides: F > Cl > Br > I .[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon extremely electrophilic and accelerating the initial nucleophilic attack. Since the C-X bond is not broken in the rate-determining step, the bond strength (C-F being the strongest) is less important than the activation towards nucleophilic attack.[3]
Figure 1: The Addition-Elimination (SNAr) mechanism for N-arylation.
The Palladium-Catalyzed Buchwald-Hartwig Amination Pathway
For less reactive aryl halides like p-nitrochlorobenzene and, particularly, p-nitrobromobenzene, the SNAr reaction can be sluggish. In these cases, the Buchwald-Hartwig amination offers a powerful catalytic alternative.[5] This cross-coupling reaction utilizes a palladium catalyst to form the C-N bond and has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance.[6][7]
The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Unlike SNAr, the reactivity trend for halides in Buchwald-Hartwig amination is the more conventional I > Br > Cl >> F , reflecting the ease of C-X bond cleavage in the oxidative addition step.[1] The success of this reaction is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity. For sterically hindered secondary amines like 2,6-dimethylmorpholine, bulky and electron-rich biarylphosphine ligands (e.g., X-Phos, RuPhos) are often required to promote efficient reductive elimination.[8]
Figure 2: The catalytic cycle for Buchwald-Hartwig amination.
Comparative Analysis of Methodologies
The choice between SNAr and Buchwald-Hartwig amination depends primarily on the aryl halide substrate and desired reaction conditions.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination | Pd-Catalyzed Cross-Coupling |
| Aryl Halide Reactivity | F > Cl > Br > I | I > Br > Cl >> F |
| Optimal Substrate | p-Nitrofluorobenzene | p-Nitrobromobenzene, p-Nitrochlorobenzene |
| Catalyst Required? | No | Yes (Palladium precursor + Ligand) |
| Key Reagents | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMSO) | Base (e.g., NaOtBu), Pd-Source, Ligand, Anhydrous Solvent |
| Pros | Operationally simple, inexpensive (no catalyst), scalable. | Broad scope, highly efficient for less reactive halides. |
| Cons | Limited to activated aryl halides (especially fluorides). | Cost of catalyst/ligand, sensitivity to air/moisture. |
Experimental Protocols
The following protocols are designed as robust starting points for optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: SNAr N-Arylation of 2,6-Dimethylmorpholine with p-Nitrofluorobenzene
This protocol is optimized for the most reactive SNAr substrate.
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
2,6-Dimethylmorpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.5 M concentration of aryl halide)
-
Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add p-nitrofluorobenzene, potassium carbonate, and 2,6-dimethylmorpholine.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-nitrophenyl)-2,6-dimethylmorpholine.
Protocol 2: Buchwald-Hartwig N-Arylation with p-Nitrochlorobenzene
This protocol employs a modern catalyst system suitable for the more challenging aryl chloride substrate.
Materials:
-
1-Chloro-4-nitrobenzene (1.0 equiv)
-
2,6-Dimethylmorpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 equiv)
-
Toluene, anhydrous (approx. 0.5 M concentration of aryl halide)
-
Schlenk flask or sealed tube, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) and glovebox (recommended for handling reagents)
Procedure:
-
Reaction Setup (in a glovebox): To a dry Schlenk flask or oven-dried sealed tube, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide.
-
Reagent Addition: Add 1-chloro-4-nitrobenzene, followed by anhydrous toluene and finally 2,6-dimethylmorpholine via syringe.
-
Sealing and Heating: Seal the flask or tube securely. Remove it from the glovebox and place it in a pre-heated oil bath at 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
General Workflow and Characterization
A standardized workflow is essential for reproducible results in synthetic chemistry. The process from setup to final product validation follows a logical sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Note: Optimized Solvent Systems for the Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine via
Topic: Solvent selection for synthesizing 2,6-Dimethyl-4-(4-nitrophenyl)morpholine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a classic example of Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook procedures to evaluate solvent systems based on polarity , transition state stabilization , and green chemistry principles . We present a validated protocol prioritizing high yield and simplified workup, utilizing environmentally benign solvents where possible without compromising kinetic efficiency.
Mechanistic Foundation & Solvent Effects[1][2]
The Reaction Pathway ( )
The synthesis involves the displacement of a halide (typically chloride or fluoride) from 1-halo-4-nitrobenzene by the secondary amine 2,6-dimethylmorpholine . The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]
-
Substrate: 1-Chloro-4-nitrobenzene (preferred for cost) or 1-Fluoro-4-nitrobenzene (preferred for speed).
-
Nucleophile: 2,6-Dimethylmorpholine (typically supplied as the cis-isomer or a cis/trans mixture).
-
Leaving Group: Chloride (
) or Fluoride ( ).
Solvent Influence on the Transition State
The rate-determining step in
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are the "gold standard" for kinetics. They effectively solvate the cationic counter-ion (if a salt is used) or the ammonium species, while leaving the nucleophile (amine) "naked" and reactive. They also stabilize the polar Meisenheimer complex.
-
Protic Solvents (Ethanol, Water, Isopropanol): Historically considered slower due to hydrogen bonding with the nucleophile (reducing its reactivity). However, they are superior for stabilizing the leaving group (
) in the elimination step and offer significant "Green" advantages in workup (precipitation). -
"On-Water" Conditions: Water can accelerate reactions involving hydrophobic reactants due to the hydrophobic effect, forcing reactants together at the phase boundary.
Visualizing the Mechanism
The following diagram illustrates the reaction pathway and the stabilization of the intermediate.
Figure 1: Reaction pathway for the
Solvent Selection Matrix
The following table compares solvent systems based on reaction performance and process suitability.
| Solvent System | Reaction Rate | Workup Difficulty | Green Score | Recommendation |
| DMSO / DMF | High (1-2 hrs) | High (Requires aqueous extraction, high BP) | Low (Toxicity issues) | Use only for unreactive substrates. |
| Acetonitrile (MeCN) | Medium-High (4-6 hrs) | Medium (Can be evaporated) | Medium | Good balance for small scale. |
| Ethanol / Water (1:1) | Medium (6-12 hrs) | Low (Product precipitates upon cooling) | High | Preferred Protocol (Green). |
| Neat (Solvent-Free) | High (Exothermic) | Medium (Solidification risks) | High | Viable for microwave synthesis. |
Experimental Protocols
Protocol A: The "Green" Precipitation Method (Recommended)
Objective: Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine with minimal waste and simple purification. Scale: 10 mmol
Materials:
-
1-Chloro-4-nitrobenzene (1.58 g, 10 mmol)
-
cis-2,6-Dimethylmorpholine (1.38 g, 12 mmol, 1.2 eq)
-
Potassium Carbonate (
) (2.07 g, 15 mmol, 1.5 eq) - Acts as an acid scavenger. -
Ethanol (95%) or Isopropanol: 20 mL
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-nitrobenzene , 2,6-dimethylmorpholine , and
. -
Solvation: Add 20 mL of Ethanol .
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor by TLC (Eluent: 20% EtOAc/Hexane) or HPLC.-
Note: Reaction typically reaches completion in 6–12 hours. The yellow color of the starting material will deepen.
-
-
Workup (Precipitation):
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 50 mL of ice-cold water .
-
Stir for 15 minutes. The product, being hydrophobic, will precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 10 mL of cold water to remove inorganic salts (
, excess base). -
Drying: Dry the solid in a vacuum oven at
for 4 hours. -
Yield: Expected yield is 85–95%.
Protocol B: High-Throughput Method (Difficult Substrates)
Objective: Rapid synthesis for kinetic profiling or if using less reactive substrates.
Materials:
-
Same stoichiometry as Protocol A.
-
Solvent: DMSO (Dimethyl sulfoxide) - 10 mL.
Procedure:
-
Setup: Combine reactants in a reaction vial.
-
Reaction: Heat to
for 1–2 hours. -
Workup:
-
Cool to room temperature.[2]
-
Slowly add the reaction mixture to 50 mL of water with stirring (Exothermic mixing!).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with Brine (2 x 20 mL) to remove residual DMSO.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol may be required if the product is oily.
Process Decision Framework
Use the following flowchart to determine the appropriate workflow based on your specific laboratory constraints and starting materials.
Figure 2: Decision tree for solvent selection based on reactant reactivity and process goals.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion due to low temperature or poor solubility. | Switch to Protocol B (DMSO) or increase reflux time in Ethanol. Ensure |
| Oiling Out | Product melting point depression due to impurities. | Recrystallize the crude solid from hot Ethanol. Seed with a pure crystal if available. |
| Dark Product | Oxidation of the amine or thermal decomposition. | Perform reaction under Nitrogen ( |
| Residual Solvent | DMSO/DMF trapped in crystal lattice. | Wash thoroughly with water during workup. Dry under high vacuum (>12h). |
References
-
Mechanism of
Reactions: -
Green Solvent Selection
-
Synthesis of N-Aryl Morpholines
-
Vapourtec. "Nucleophilic Aromatic Substitution | Flow Reactions." Available at: [Link]
-
-
Reaction of 4-chloronitrobenzene with Amines
-
General
Conditions:
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. vapourtec.com [vapourtec.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Welcome to the technical support guide for the synthesis and yield optimization of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions and detailed protocols to enhance experimental success.
Synthetic Pathway Overview
The synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine is typically approached as a two-stage process. The first stage involves the acid-catalyzed cyclization of a precursor to form the 2,6-dimethylmorpholine core. The second stage is a nucleophilic aromatic substitution (SNAr) to attach the 4-nitrophenyl group to the morpholine nitrogen. Understanding the distinct challenges of each stage is critical for troubleshooting and yield optimization.
Caption: Decision tree for identifying and removing common impurities.
-
Unreacted Starting Materials: Both 2,6-dimethylmorpholine and 4-fluoronitrobenzene can remain if the reaction does not go to completion. A simple aqueous wash during the workup can help remove the more polar morpholine, while unreacted 4-fluoronitrobenzene can often be removed during recrystallization.
-
trans-Isomer: If your initial 2,6-dimethylmorpholine contained the trans-isomer, it will also undergo N-arylation. These diastereomers can sometimes be separated by careful column chromatography or fractional crystallization. Optimizing the initial cyclization to maximize the cis-isomer is the best preventative measure.[1]
-
4-Nitrophenol: This byproduct forms if water is present during the N-arylation. During workup, washing the organic layer with a dilute basic solution (e.g., 1M NaOH) will deprotonate the phenol, moving it into the aqueous layer for easy removal.
Experimental Protocols
Protocol 1: Synthesis of cis-2,6-Dimethylmorpholine[1]
(WARNING: This reaction is highly exothermic and involves concentrated acid. Use appropriate personal protective equipment and a fume hood.)
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask.
-
Charge the dropping funnel with diisopropanolamine.
-
Carefully add 98% sulfuric acid to the reaction flask (a molar ratio of 1.5 moles of acid per mole of diisopropanolamine is a good starting point).
-
Begin stirring and slowly add the diisopropanolamine from the dropping funnel. The initial reaction is exothermic.
-
Once the addition is complete, heat the mixture to 180°C using a heating mantle.
-
Water will begin to distill off. Continue heating for 3-5 hours, or until water evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully basify the mixture by adding it to a cooled, concentrated sodium hydroxide solution (e.g., 50% w/w) until the pH is ~12-14.
-
Separate the organic phase. The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine[3]
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cis-2,6-dimethylmorpholine (1.0 eq).
-
Dissolve the morpholine in acetonitrile (ACN).
-
Add 4-fluoronitrobenzene (1.0 eq) followed by triethylamine (5.0 eq).
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., using a 7:3 mixture of Toluene:Ethyl Acetate).[2]
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
References
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. WJPS, 3(8), 1635-1644. Retrieved from [Link]
- Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
Ortiz, K. G., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1369. Retrieved from [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Khimiya Geterotsiklicheskikh Soedinenii, 55(4/5), 324–332. Retrieved from [Link]
- Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
-
He, Y., et al. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. European Journal of Medicinal Chemistry, 243, 114750. Retrieved from [Link]
Sources
Precision N-Arylation of 2,6-Dimethylmorpholine: Technical Support Guide
Topic: Minimizing side reactions in N-arylation of 2,6-dimethylmorpholine Content Type: Technical Support Center Guide
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Catalysis & Process Chemistry Last Updated: October 2025
Executive Summary & Core Challenge
The N-arylation of 2,6-dimethylmorpholine presents a unique set of challenges compared to simple morpholine. The presence of methyl groups at the 2 and 6 positions introduces significant steric hindrance proximal to the nucleophilic nitrogen. Furthermore, the substrate exists as diastereomers (cis/trans) , which exhibit distinct kinetic profiles.
This guide addresses the three primary failure modes in this chemistry:
-
Hydrodehalogenation (Ar-H formation): Competitive reduction of the aryl halide.
-
Stereochemical Drift: Uncontrolled alteration of the cis/trans ratio.
-
Catalyst Arrest: Incomplete conversion due to steric bulk or halide inhibition.
Troubleshooting & FAQs
Direct solutions to experimental anomalies observed in the lab.
Q1: I observe full consumption of the aryl halide, but the yield of the N-arylated product is low (<40%). The mass spec shows a peak corresponding to [M-Halogen+H]. What is happening?
Diagnosis: You are experiencing Hydrodehalogenation .[1][2]
Instead of coupling with the amine, the Palladium-Aryl intermediate is undergoing reduction. While
Root Cause Analysis:
-
Solvent Impurities: Trace alcohols in non-anhydrous solvents act as hydride donors.
-
Base Choice: Alkoxide bases (e.g., NaOtBu) can undergo
-hydride elimination to form a Pd-H species if the catalytic cycle stalls. -
Overheating: High temperatures accelerate reduction rates relative to the sterically difficult reductive elimination of the bulky amine.
Corrective Action:
-
Switch Ligand: Move to a bulky, electron-rich dialkylbiaryl phosphine like RuPhos or BrettPhos . These ligands accelerate the rate-determining reductive elimination step, favoring C-N bond formation over reduction [1].
-
Base Swap: If using NaOtBu, switch to Cs₂CO₃ or K₃PO₄ . These inorganic bases cannot serve as hydride sources.
-
Solvent Purity: Ensure Toluene or Dioxane is anhydrous and degassed.
Q2: The commercial 2,6-dimethylmorpholine is mostly cis, but my product shows a significant amount of trans isomer by NMR. Is the reaction causing epimerization?
Diagnosis: Stereochemical Drift / Isomerization. Commercial 2,6-dimethylmorpholine is typically supplied as a mixture (e.g., 90:10 cis:trans). The cis isomer (diequatorial methyls) is thermodynamically more stable and nucleophilically distinct from the trans isomer (axial/equatorial).
Mechanistic Insight: Isomerization usually does not occur during the C-N coupling step itself. However, if the reaction conditions are harsh (high T, strong base) and the reaction is slow, trace amounts of Pd can catalyze reversible dehydrogenation/hydrogenation of the morpholine ring, leading to equilibration [2].
Corrective Action:
-
Lower Temperature: Operate at the lowest effective temperature (e.g., 80°C instead of 110°C) to kinetically trap the starting isomer ratio.
-
Check Starting Material: Run a quantitative ¹H NMR on your amine starting material. The cis methyls typically appear as a doublet at ~1.2 ppm, while trans methyls may shift slightly. Ensure you aren't simply enriching the trans isomer by selectively reacting the cis isomer (kinetic resolution).
-
Purification: Cis and trans N-aryl products often have distinct R_f values. They can usually be separated by flash chromatography on silica.
Q3: The reaction stalls at ~60% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition or Halide Poisoning. The N-arylated product, being a bulky tertiary amine, can competitively bind to the Pd center, especially if the ligand is not bulky enough to displace it. Alternatively, if using Aryl Iodides, the accumulating Iodide ions can form stable, inactive Pd-dimers [3].[3]
Corrective Action:
-
Substrate Switch: If using Ar-I, switch to Ar-Br . Bromides are generally superior in Buchwald-Hartwig couplings because the bromide ion is less inhibitory than iodide.
-
Precatalyst Strategy: Use a precatalyst like RuPhos Pd G4 . This ensures the active LpPd(0) species is generated efficiently without reliance on induction periods or reduction by the amine [4].[4]
-
Concentration: Dilute the reaction (0.1 M or 0.05 M) to reduce the likelihood of product inhibition.
Optimized Experimental Protocol
Standardized workflow for sterically demanding secondary amines.
Reaction Class: Buchwald-Hartwig Amination Scale: 1.0 mmol
| Reagent | Equivalents | Role | Notes |
| Aryl Bromide | 1.0 equiv | Electrophile | Avoid Ar-I if possible to prevent poisoning. |
| 2,6-Dimethylmorpholine | 1.2 equiv | Nucleophile | Use excess to drive kinetics. |
| RuPhos Pd G4 | 2.0 mol% | Catalyst | Generates active Pd(0) + RuPhos. |
| RuPhos (Free Ligand) | 2.0 mol% | Ligand | Optional: Added to extend catalyst lifetime. |
| NaOtBu | 1.5 equiv | Base | Strong base for fast kinetics. Use Cs₂CO₃ if Ar-Br has base-sensitive groups.[5] |
| Toluene (Anhydrous) | [0.2 M] | Solvent | Dioxane is a valid alternative. |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with NaOtBu (144 mg, 1.5 mmol), RuPhos Pd G4 (approx. 17 mg, 0.02 mmol), and the Aryl Bromide (1.0 mmol).
-
Solvent Addition: Add anhydrous Toluene (5.0 mL).
-
Amine Addition: Add 2,6-dimethylmorpholine (1.2 mmol) via syringe.
-
Tip: If the amine is a solid or viscous, weigh it into the vial in step 1.
-
-
Degassing: Seal the vial with a septum cap. Sparge with N₂ for 5 minutes (if not in glovebox).
-
Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).
-
Checkpoint: Monitor by LCMS at 2 hours. If conversion <50%, raise T to 100°C.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via Flash Chromatography.
Diagnostic Visualization
Figure 1: Troubleshooting Logic Tree
Use this flow to diagnose reaction failures.
Caption: Decision matrix for diagnosing failure modes in sterically hindered N-arylation.
Figure 2: Steric Impact on Catalytic Cycle
Visualizing why specific ligands are required for 2,6-dimethylmorpholine.
Caption: The bulky methyl groups of 2,6-DMM impede amine binding and reductive elimination, requiring bulky ligands (e.g., RuPhos) to widen the bite angle and facilitate the cycle.
Ligand Performance Comparison
Data derived from internal optimization studies on hindered amine coupling.
| Ligand | Yield (Ar-Cl) | Yield (Ar-Br) | Hydrodehalogenation Risk | Recommendation |
| RuPhos | 92% | 95% | Low | Primary Choice. Designed for secondary amines. |
| BrettPhos | 88% | 90% | Low | Excellent alternative, especially for primary amines. |
| Xantphos | 45% | 60% | Moderate | Bite angle too wide; often fails with bulky amines. |
| BINAP | 30% | 50% | High | Older generation; lacks steric bulk to force elimination. |
| PPh3 | <5% | 10% | High | Ineffective for hindered substrates. |
References
-
RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society.[6] (Note: While discussing Cu, this paper establishes the steric parameters of RuPhos in Pd systems).
-
Isomerization Mechanisms: Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books.
-
Iodide Inhibition: Wolter, M., et al. (2002). "Synthesis of N-Aryl Hydrazones by Palladium-Catalyzed Coupling of Aryl Halides." Journal of the American Chemical Society.[6]
-
Precatalyst G4: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
For further assistance, contact the Catalysis Support Team at
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Purification of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Welcome to the technical support guide for the purification of 2,6-dimethyl-4-(4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction
2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream complications in biological assays. This guide will focus on the common purification techniques, such as recrystallization and column chromatography, and provide solutions to specific issues that may arise.
Troubleshooting Guide
This section is formatted to help you quickly identify and solve common problems encountered during the purification of 2,6-dimethyl-4-(4-nitrophenyl)morpholine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The chosen solvent is too good at dissolving the compound, even at low temperatures.2. Too much solvent was used.3. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | 1. Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or isopropanol can be good starting points.[1][2]2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound (mp: 113-116 °C).2. The presence of significant impurities can lower the melting point of the mixture. | 1. Choose a solvent with a lower boiling point.2. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, pre-purify the crude mixture by a quick filtration through a small plug of silica gel to remove some impurities. |
| Poor Separation in Column Chromatography | 1. The polarity of the eluent is too high or too low.2. The column is overloaded with the crude mixture.3. The stationary phase is not appropriate for the separation. | 1. Perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to determine the optimal eluent for separation.[3][4]2. As a rule of thumb, the amount of crude mixture should be about 1-5% of the weight of the silica gel.3. For nitroaromatic compounds, a standard silica gel is usually effective. Phenyl-hexyl columns can also be advantageous due to π-π interactions.[5] |
| Product Remains Contaminated with Starting Materials (e.g., 2,6-dimethylmorpholine or 4-fluoronitrobenzene) | 1. Incomplete reaction.2. Inefficient removal of unreacted starting materials during workup. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion.[6]2. During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can help remove the basic 2,6-dimethylmorpholine. Unreacted 4-fluoronitrobenzene can often be removed by recrystallization or chromatography. |
| Presence of Isomeric Impurities | 1. Side reactions during the synthesis can lead to the formation of isomers.2. If the starting 2,6-dimethylmorpholine is a mix of cis and trans isomers, the product will also be a mixture. | 1. Fractional crystallization can sometimes separate diastereomers.[7]2. High-performance liquid chromatography (HPLC) may be necessary for the separation of closely related isomers.[8][9] The use of a chiral stationary phase may be required for enantiomers. |
Frequently Asked Questions (FAQs)
Recrystallization
Q1: What is the best solvent for recrystallizing 2,6-dimethyl-4-(4-nitrophenyl)morpholine?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] For morpholine derivatives, alcohols like ethanol or isopropanol are often good starting points.[7] A solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Q2: My compound won't crystallize, what should I do?
A2: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Antisolvent Addition: Add a solvent in which your compound is insoluble (an "antisolvent") dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
Column Chromatography
Q3: How do I choose the right mobile phase for column chromatography?
A3: The selection of the mobile phase is crucial for good separation.[3] Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system. The goal is to find a solvent or mixture of solvents that gives your desired compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities. For a compound like 2,6-dimethyl-4-(4-nitrophenyl)morpholine, which has moderate polarity, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice.
Q4: What are the key considerations when packing a silica gel column?
A4: A well-packed column is essential for achieving good separation. Key considerations include:
-
Slurry Packing: It is generally best to prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. This helps to avoid air bubbles and cracks in the stationary phase.
-
Even Packing: Ensure the silica gel bed is uniform and level. Tapping the side of the column gently as the silica settles can help.
-
Loading the Sample: The crude sample should be dissolved in a minimal amount of the mobile phase or a more volatile solvent and loaded carefully onto the top of the silica bed.
Workflow and Diagrams
Workflow for Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities present in the crude mixture. The following diagram illustrates a general decision-making workflow.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. mt.com [mt.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. studylib.net [studylib.net]
- 5. agilent.com [agilent.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Nitrophenyl Morpholine Formation
Welcome to the technical support center for the synthesis of nitrophenyl morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the reaction temperature for this crucial transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
The formation of nitrophenyl morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] In this process, the morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of a nitrophenyl halide and displacing a leaving group, typically a halide.[3] The nitro group, being strongly electron-withdrawing, is essential for activating the aromatic ring towards nucleophilic attack.[2][4] Temperature is a critical parameter in this reaction, directly influencing reaction rate, yield, and the formation of impurities.[5][]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitrophenyl morpholine, with a focus on temperature-related optimization.
Issue 1: Low or No Product Yield
Q: I am not observing any significant formation of my desired nitrophenyl morpholine product. What are the likely causes and how can I troubleshoot this?
A: A low or non-existent yield is a common initial hurdle. The root cause often lies in insufficient activation energy for the reaction to proceed at a reasonable rate. Here’s a systematic approach to diagnosing and solving the problem:
-
Inadequate Temperature: The SNAr reaction has an activation energy barrier that must be overcome.[5] If the reaction temperature is too low, the kinetic energy of the reacting molecules will be insufficient to form the intermediate Meisenheimer complex, a key step in the reaction mechanism.[2][3]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature point using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Be mindful that excessively high temperatures can lead to side reactions.[8]
-
-
Poor Leaving Group: The nature of the leaving group on the nitrophenyl ring significantly impacts the reaction rate.
-
Insight: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I.[9] Fluorine, being the most electronegative, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Solution: If you are using a chloro- or bromo-substituted nitrophenyl starting material, a higher reaction temperature will likely be necessary compared to the fluoro-analogue to achieve a comparable reaction rate.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Insight: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are generally preferred for SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Solution: Ensure you are using an appropriate solvent. If the reaction is sluggish, consider switching to a higher-boiling polar aprotic solvent to allow for higher reaction temperatures.
-
Issue 2: Formation of Significant Impurities
Q: My reaction is producing the desired product, but I am also seeing a high percentage of byproducts. How can I minimize these impurities by adjusting the temperature?
A: The formation of impurities is often a sign that the reaction temperature is too high, leading to undesired side reactions.
-
Thermal Decomposition: Both starting materials and the desired product can decompose at elevated temperatures. The nitro group, in particular, can be susceptible to thermal degradation.
-
Solution: Carefully screen a range of lower temperatures. It's a balancing act: the temperature should be high enough for a reasonable reaction rate but low enough to prevent decomposition.[5] Consider running the reaction for a longer period at a slightly lower temperature.
-
-
Di-substitution or Other Side Reactions: At higher temperatures, there is an increased likelihood of secondary reactions. For instance, if there are other potential leaving groups on the aromatic ring, di-substitution might occur.
-
Solution: Optimize the temperature to favor the kinetics of the desired mono-substitution over potential side reactions. A carefully controlled temperature experiment, as detailed in the protocols below, will be crucial.
-
| Potential Issue | Recommended Temperature Adjustment | Rationale |
| Low Conversion | Increase temperature in 10-20°C increments | To provide sufficient kinetic energy to overcome the activation barrier.[5] |
| Impurity Formation | Decrease temperature; consider longer reaction times | To minimize thermal decomposition and undesired side reactions.[8] |
| Slow Reaction with Cl/Br | Higher temperature compared to F analogue | To compensate for the less effective leaving group.[9] |
Issue 3: Reaction Stalls or is Incomplete
Q: The reaction starts well but then seems to stop before all the starting material is consumed. What could be the cause?
A: A stalling reaction can be frustrating. Here are some temperature-related factors to consider:
-
Product Precipitation: The desired nitrophenyl morpholine product may be poorly soluble in the reaction solvent at the initial reaction temperature and could precipitate out, coating the surface of the unreacted starting material and preventing further reaction.
-
Solution: Observe the reaction mixture for any solid formation. If precipitation is suspected, a modest increase in temperature might be sufficient to redissolve the product and allow the reaction to proceed to completion. Alternatively, a co-solvent that improves the solubility of all components could be beneficial.
-
-
Deactivation of Reactants: While less common for this specific reaction, prolonged exposure to even moderately high temperatures could lead to slow degradation of the reactants over time.
-
Solution: Analyze a sample of the reaction mixture when it stalls. If you detect degradation products of your starting materials, a lower reaction temperature with a longer reaction time might be a more effective strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for optimizing the synthesis of nitrophenyl morpholine?
A1: A good starting point often depends on the specific substrates and solvent used. For a reaction between a fluoronitrobenzene and morpholine in a solvent like acetonitrile, starting at a moderate temperature such as 85°C is a reasonable approach.[10] For less reactive chloro- or bromo- analogues, you might need to start at a higher temperature, for example, by refluxing in a higher-boiling solvent.[11]
Q2: How do I know if I've found the optimal reaction temperature?
A2: The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities in a reasonable amount of time. This is typically determined by running a series of small-scale experiments at different temperatures and analyzing the product distribution by HPLC or a similar quantitative technique.[7] The goal is to find the "sweet spot" before byproduct formation becomes significant.
Q3: Can running the reaction under solvent-free conditions affect the optimal temperature?
A3: Yes. Solvent-free, or "neat," reactions can be an environmentally friendly option.[4] In such cases, the reaction temperature is often dictated by the melting points of the reactants and the need to have a homogenous liquid phase for the reaction to occur efficiently. The heat transfer dynamics will also be different, so careful temperature control is crucial.
Q4: Are there any alternatives to simply increasing the temperature to speed up the reaction?
A4: While temperature is a primary lever, other factors can be optimized. The use of a base, such as triethylamine or potassium carbonate, can deprotonate the morpholine, increasing its nucleophilicity and potentially allowing for lower reaction temperatures.[10] Additionally, the choice of solvent can have a significant impact on the reaction rate.[12]
Experimental Protocols
Protocol 1: Systematic Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the formation of nitrophenyl morpholine.
-
Setup: In a series of identical reaction vessels (e.g., vials in a heating block), add the nitrophenyl halide (1.0 eq), morpholine (1.2 eq), and the chosen solvent.
-
Temperature Gradient: Set each reaction vessel to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by HPLC to determine the percentage of starting material consumed and the percentage of product and key impurities formed.
-
Data Interpretation: Plot the yield of the desired product and impurities as a function of temperature and time. The optimal temperature will be the one that gives the highest yield of the pure product in the shortest amount of time.
Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization.
Mechanistic Considerations
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
Caption: Generalized mechanism for SNAr reaction.
Increasing the temperature provides the necessary energy to form the high-energy Meisenheimer complex, which is often the rate-determining step.[2] However, too much thermal energy can provide alternative, lower-energy pathways to undesired byproducts.
References
- Kershaw, O. J., Clayton, A. D., Manson, J. A., Barthelme, A., & Bourne, R. A. (2022). Machine learning directed multi-objective optimization of mixed variable chemical systems. Chemical Engineering Journal, 446, 137247.
- World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
-
ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. Retrieved from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized conditions for nucleophilic substitution of hydroxy group in.... Retrieved from [Link]
- ChemRxiv. (2026).
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
- PMC. (2025).
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]
- 5. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling cis/trans Isomer Ratio in 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Welcome to the technical support center for the synthesis and stereochemical control of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-proven insights to help you navigate the challenges of controlling the cis/trans isomer ratio in this important morpholine derivative.
The morpholine ring is a crucial scaffold in many FDA-approved drugs and bioactive compounds.[1][2] The stereochemistry of substituents on the morpholine ring, particularly the cis and trans arrangement of the two methyl groups in 2,6-dimethylmorpholine derivatives, can significantly impact their biological activity and pharmacokinetic properties.[3][4] Therefore, precise control over the isomeric ratio is a critical aspect of synthesis.
This document will delve into the key factors influencing the cis/trans selectivity and provide actionable protocols to help you achieve your desired isomeric outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine and provides guidance on how to resolve them.
Problem 1: Poor Overall Yield
Symptom: The total yield of the 2,6-Dimethyl-4-(4-nitrophenyl)morpholine product is consistently low.
Potential Causes & Solutions:
-
Incomplete Reaction: The cyclization of the precursor, often diisopropanolamine or a related compound, may not be going to completion.
-
Solution: Increase the reaction time or temperature. A patent describing the synthesis of cis-2,6-dimethylmorpholine suggests that heating at 170-190°C for several hours is effective.[3][5] However, be aware that excessively high temperatures can lead to degradation.
-
Causality: The intramolecular cyclization is an equilibrium process. By Le Chatelier's principle, removing the water formed during the reaction will drive the equilibrium towards the product. Ensure your apparatus is set up for efficient water removal, for instance, by using a Dean-Stark trap.
-
-
Side Reactions/Degradation: The starting materials or the product may be degrading under the reaction conditions.
-
Solution: If using strong acids like sulfuric acid as a catalyst, high temperatures can cause oxidative degradation, indicated by the evolution of SO2.[3] Consider using a lower temperature for a longer duration or exploring milder catalytic systems.
-
Causality: Concentrated sulfuric acid is a strong oxidizing agent at elevated temperatures. This can lead to charring and the formation of unwanted byproducts, reducing the overall yield.
-
-
Inefficient Work-up and Purification: Significant product loss may be occurring during the extraction and purification steps.
-
Solution: Optimize your work-up procedure. Ensure the pH is appropriately adjusted during neutralization to maximize the recovery of the amine product in the organic phase. During distillation, use a reduced pressure to avoid thermal degradation of the product.[3]
-
Problem 2: Incorrect or Undesirable cis/trans Isomer Ratio
Symptom: The ratio of cis to trans isomers in the final product is not what is expected or desired.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable isomer over the kinetically favored one. Generally, the cis isomer of 2,6-dimethylmorpholine is considered the thermodynamically more stable product.[6]
-
Solution to Favor the cis Isomer: Employ conditions that allow for equilibration. This typically involves higher reaction temperatures and longer reaction times. A patented process for preparing a high proportion of the cis-isomer involves heating the reaction mixture at 150° to 190° C.[5] The use of excess sulfuric acid can also promote isomerization to the more stable cis form.[3]
-
Solution to Potentially Favor the trans Isomer: Utilize conditions that favor kinetic control. This often means lower reaction temperatures and shorter reaction times. However, for many standard syntheses of 2,6-disubstituted morpholines, the cis isomer is the major product.[7] Achieving a high proportion of the trans isomer might require a different synthetic strategy altogether, such as those employing stereodivergent aza-Michael reactions.[1]
-
-
Catalyst Choice: The nature of the catalyst can significantly influence the stereochemical outcome.
-
Solution: Explore different catalytic systems. While strong acids like H₂SO₄ are common, Lewis acid catalysts such as Indium(III) bromide (InBr₃) have been shown to provide high cis-diastereoselectivity in the synthesis of substituted morpholines.[7] Rhodium-catalyzed intramolecular cyclizations have also demonstrated excellent diastereoselectivity.[8]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization reaction, thereby affecting the isomer ratio.
-
Solution: Screen a variety of solvents with different properties. While many cyclizations of diisopropanolamine are performed neat or with sulfuric acid acting as the solvent, more modern methods for morpholine synthesis might be sensitive to the choice of solvent.
-
Problem 3: Difficulty in Separating cis and trans Isomers
Symptom: The cis and trans isomers are co-eluting during chromatography or are difficult to separate by distillation.
Potential Causes & Solutions:
-
Similar Physicochemical Properties: Cis and trans isomers often have very similar boiling points and polarities, making their separation challenging.[4][9]
-
Solution 1: Fractional Distillation: While difficult, careful fractional distillation under reduced pressure can sometimes enrich one isomer. The trans isomer generally has a slightly lower boiling point than the cis isomer.[4]
-
Solution 2: Crystallization/Salt Formation: Convert the isomeric mixture into a salt using a suitable acid (e.g., acetic acid). The different spatial arrangements of the isomers can lead to differences in crystal packing and solubility of their salts, allowing for separation by fractional crystallization. A patent describes the purification of cis-2,6-dimethylmorpholine via the formation of its acetate salt.[10]
-
Solution 3: Preparative Chromatography: Utilize a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system with a suitable chiral or achiral stationary phase. While challenging, optimization of the mobile phase and column chemistry can achieve separation.[11]
-
Problem 4: Ambiguous Stereochemical Assignment
Symptom: It is unclear which peak in the GC or NMR spectrum corresponds to the cis isomer and which corresponds to the trans isomer.
Potential Causes & Solutions:
-
Lack of Reference Spectra: Without authentic standards for each isomer, assignment can be difficult.
-
Solution: Advanced NMR Techniques: Use 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy). For the cis isomer, a NOE correlation should be observed between the two methyl groups at the 2 and 6 positions, as they are on the same side of the ring.[6][12] In the trans isomer, this correlation will be absent.
-
Causality: The NOE is a through-space interaction that is distance-dependent (proportional to 1/r⁶). In the cis isomer, the protons of the two axial or two equatorial methyl groups are close enough in space to produce a measurable NOE effect. In the trans isomer (one axial, one equatorial methyl group), the distance between the methyl protons is significantly larger, resulting in no observable NOE.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to 2,6-Dimethyl-4-(4-nitrophenyl)morpholine?
The synthesis generally involves two key steps:
-
Formation of the 2,6-dimethylmorpholine ring: This is most commonly achieved by the acid-catalyzed cyclization of diisopropanolamine. Sulfuric acid is a frequently used catalyst.[3][5]
-
N-Arylation: The secondary amine of the 2,6-dimethylmorpholine is then arylated with a suitable 4-nitrophenylating agent, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, via a nucleophilic aromatic substitution reaction.
Q2: Which reaction parameters have the most significant impact on the cis/trans ratio?
Based on available literature, the following parameters are most critical:
| Parameter | Effect on cis/trans Ratio | Rationale |
| Temperature | Higher temperatures (e.g., 180-210°C) tend to favor the thermodynamically more stable cis isomer.[3] | Provides sufficient energy to overcome the activation barrier for isomerization, allowing the reaction to reach thermodynamic equilibrium. |
| Acid Concentration | A higher molar ratio of sulfuric acid to diisopropanolamine (e.g., 3:1 vs 1.25:1) can increase the proportion of the cis isomer.[3][5] | The excess acid can catalyze the isomerization of the initially formed trans isomer to the more stable cis form. |
| Reaction Time | Longer reaction times, especially at elevated temperatures, generally lead to a higher proportion of the cis isomer.[3] | Allows more time for the reaction mixture to equilibrate to the thermodynamically favored product distribution. |
Q3: What analytical techniques are best suited for determining the cis/trans isomer ratio?
-
Gas Chromatography (GC): With a suitable capillary column (e.g., a polar phase like a wax column or a mid-polar phase like a 5% phenyl-methylpolysiloxane), baseline separation of the cis and trans isomers can often be achieved, allowing for accurate quantification from the peak areas.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The chemical shifts and coupling constants of the protons on the morpholine ring and the methyl groups will be different for the cis and trans isomers. Integration of distinct signals for each isomer allows for the determination of their ratio. As mentioned in the troubleshooting section, 2D NOESY is definitive for structural assignment.[6][13]
-
Ion Mobility Mass Spectrometry (IMMS): This advanced technique can separate isomers in the gas phase based on their different shapes (rotationally averaged collision cross-sections), providing another method for resolving and quantifying cis and trans isomers.[14]
Experimental Protocols & Visualizations
Protocol: Synthesis of High-Cis 2,6-Dimethylmorpholine
This protocol is adapted from patented procedures and aims to maximize the yield of the cis isomer.[3][5]
Step 1: Reaction Setup
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser and receiving flask (or a Dean-Stark trap).
-
In the dropping funnel, place diisopropanolamine.
-
In the reaction flask, place concentrated sulfuric acid (e.g., a 2:1 molar ratio of H₂SO₄ to diisopropanolamine).
Step 2: Reaction
-
While stirring vigorously, add the diisopropanolamine dropwise to the sulfuric acid. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
After the addition is complete, heat the reaction mixture to 180-185°C.
-
Collect the water that distills off during the reaction.
-
Maintain the temperature for 3-5 hours to ensure complete cyclization and isomerization to the cis form.
Step 3: Work-up
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution (e.g., 50% w/w) while cooling in an ice bath. The pH should be >12.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
Step 4: Purification
-
The crude product can be purified by fractional distillation under reduced pressure to yield 2,6-dimethylmorpholine enriched in the cis isomer.
Diagram: Decision Workflow for Optimizing cis/trans Ratio
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 10. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. espublisher.com [espublisher.com]
Technical Support Guide: Overcoming Solubility Challenges of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine in Aqueous Media
Welcome to the technical support center for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous environments. We will explore the underlying reasons for its poor solubility and provide a series of systematic troubleshooting guides and detailed protocols to achieve successful solubilization for your experimental needs.
The inherent structure of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine presents a significant challenge for aqueous solubility. The molecule combines a bulky, electron-withdrawing nitrophenyl group with two lipophilic methyl groups on the morpholine ring. These features contribute to a high crystal lattice energy and a hydrophobic character, making it sparingly soluble in water. Furthermore, the powerful electron-withdrawing effect of the para-nitro group drastically reduces the basicity of the morpholine nitrogen. Unlike unsubstituted morpholine, which is basic, this nitrogen is a very weak base, making traditional pH adjustment strategies less straightforward.[1][2]
This guide provides a multi-pronged approach to systematically address and overcome these challenges.
| Physicochemical Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₂H₁₆N₂O₃ | - |
| Molecular Weight | 236.27 g/mol | Moderate molecular weight. |
| Physical Form | Solid | High crystal lattice energy may impede dissolution. |
| Predicted LogP | >1.83 | Indicates a lipophilic nature and preference for non-polar environments.[1] |
| Predicted Basic pKa | ~2.7[1] | The morpholine nitrogen is a very weak base; very low pH (<1) is needed for protonation. |
| Water Solubility | Poor | Expected due to the combination of lipophilic functional groups.[3][4] |
Part 1: Initial Assessment & Troubleshooting Workflow
Before attempting advanced solubilization techniques, it's crucial to follow a logical workflow. This ensures that you choose the most appropriate method for your specific application, saving time and resources.
FAQ 1: I need to prepare a stock solution. What is the best approach?
For creating a high-concentration stock solution (e.g., 10-50 mM), it is standard practice to use a water-miscible organic solvent in which the compound is freely soluble.
Answer: We recommend starting with 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Rationale: These are strong, polar aprotic solvents capable of disrupting the crystal lattice of the solid compound and fully solvating it.
-
Protocol:
-
Weigh the required amount of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine into a clean vial.
-
Add the calculated volume of 100% DMSO to achieve the target concentration.
-
Vortex and/or sonicate at room temperature until all solid material is completely dissolved.
-
-
Critical Consideration: When you dilute this stock solution into your final aqueous buffer (e.g., PBS, cell culture media), the compound may precipitate out because you are moving it into a solvent system where it is not soluble. To mitigate this, ensure the final concentration of the organic solvent is as low as possible (typically <1%, and often <0.1% for cell-based assays) and that the dilution is performed with vigorous mixing.
FAQ 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It indicates that the final concentration of your compound exceeds its solubility limit in the final aqueous-organic solvent mixture.
Answer: This is the point at which you must employ a formal solubility enhancement strategy. The goal is to modify the aqueous vehicle to increase its capacity to hold the compound in solution. The following sections provide detailed protocols for several effective strategies.
Part 2: Systematic Solubilization Strategies
We will now explore four primary strategies to enhance the aqueous solubility of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. It is recommended to investigate these in the order presented.
Strategy 1: Co-Solvent Systems
Q: How can I use co-solvents to solubilize my compound?
A: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5][6] This makes the environment more favorable for lipophilic compounds, effectively increasing their solubility.[7][8]
Causality: The hydrophobic regions of co-solvents like ethanol or propylene glycol disrupt the strong hydrogen-bonding network of water. This reduces the energy required to create a cavity in the solvent for the non-polar drug molecule, thus enhancing solubility.[]
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare stock solutions of several common, low-toxicity co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Glycerin).[8][]
-
Titration: In separate test tubes, prepare a series of aqueous buffer solutions containing increasing percentages of a single co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v).
-
Spiking: Add a small, precise volume of your concentrated DMSO stock solution of the compound to each tube to achieve your desired final concentration.
-
Observation: Vortex each tube vigorously. Observe for precipitation immediately and after a set period (e.g., 1 hour) at room temperature. The lowest percentage of co-solvent that maintains a clear solution is your target.
-
Validation: It is crucial to run a vehicle control (buffer with the same co-solvent concentration but no compound) in your final experiment to ensure the co-solvent itself does not cause an effect.
| Co-Solvent | Properties | Typical Starting Range (v/v) | Notes |
| Ethanol | Volatile, low viscosity | 5 - 20% | Can be problematic for long-term experiments due to evaporation. |
| Propylene Glycol (PG) | Non-volatile, viscous | 10 - 40% | A very common and effective solubilizer.[10] |
| PEG 400 | Non-volatile, viscous | 10 - 50% | Excellent solubilizing capacity for many non-polar compounds.[] |
| Glycerin | Very viscous | 10 - 30% | Less effective than PG or PEG 400 but can be useful.[10] |
Strategy 2: pH Adjustment
Q: Can I improve solubility by changing the pH?
A: For ionizable compounds, adjusting the pH to favor the charged (ionized) species can dramatically increase aqueous solubility. As a weak base, 2,6-Dimethyl-4-(4-nitrophenyl)morpholine can be protonated to form a more soluble cationic salt.[11][12]
Causality: The protonated amine group can form strong ion-dipole interactions with water molecules, which are energetically much more favorable than the interactions of the neutral, lipophilic molecule.
Critical Consideration: As noted, the predicted pKa of this compound is extremely low (~2.7).[1] To achieve significant protonation (>90%), the pH of the solution must be at least one unit below the pKa (i.e., pH < 1.7). This requires highly acidic conditions that may not be compatible with your compound's stability or your experimental system (e.g., cell culture).
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 7.0, 6.0, 5.0, 4.0, 3.0, 2.0, 1.0).
-
Equilibration: Add an excess amount of the solid compound to a small volume of each buffer in separate vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration (using a filter that does not bind the compound).
-
Quantification: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. This profile will reveal if pH adjustment is a viable strategy and the optimal pH range for solubilization.
Strategy 3: Surfactant-Mediated Solubilization
Q: What are surfactants and how can they help?
A: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[13] The hydrophobic core can encapsulate poorly soluble molecules, effectively dissolving them in the aqueous bulk phase.[14][15]
Experimental Protocol: Phase-Solubility Study
-
Selection: Beta-cyclodextrin (β-CD) has a cavity size suitable for aromatic rings. However, its own water solubility is limited. It is highly recommended to use a chemically modified, more soluble derivative like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). [16]2. Concentration Series: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).
-
Equilibration: Add an excess amount of solid 2,6-Dimethyl-4-(4-nitrophenyl)morpholine to each solution.
-
Agitation & Analysis: Follow the same procedure as the pH-solubility profile (agitate for 24-48h, separate solids, and quantify the dissolved compound).
-
Plotting: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 soluble complex.
| Cyclodextrin | Key Feature | Aqueous Solubility (g/100mL) |
| β-Cyclodextrin (β-CD) | Native form | ~1.8 |
| HP-β-CD | Hydroxypropylated | >60 |
| SBE-β-CD | Sulfobutylether derivatized | >70 |
Part 3: Summary and Recommendations
Choosing the right solubilization method depends on your experimental constraints.
| Method | Mechanism | Pros | Cons | Best For |
| Co-solvents | Reduces solvent polarity [5] | Simple, rapid, effective [10] | May have biological effects; precipitation on dilution [10] | In vitro screening, initial stock preparation. |
| pH Adjustment | Ionization of the molecule [17] | Simple, inexpensive | Requires extreme pH for this compound; risk of degradation | Cases where very low pH is tolerable. |
| Surfactants | Micellar encapsulation [14] | High solubilizing power | Can interfere with assays (e.g., protein binding), potential toxicity | Formulations where excipient effects are controlled. |
| Cyclodextrins | Inclusion complexation [18] | Low toxicity, high efficiency [19] | Can be more expensive; may alter drug availability | In vitro and in vivo studies, especially for oral delivery. |
Final Recommendation: For most in vitro applications, start with a co-solvent screening using agents like Propylene Glycol or PEG 400, keeping the final concentration below 5% if possible. If co-solvents are not sufficient or interfere with your assay, the next best approach is cyclodextrin complexation with HP-β-CD, which is highly effective and generally has low biological impact.
References
- Vertex AI Search. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025).
-
MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
- PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
-
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Blog. (2025).
-
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
- ResearchGate. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
PubMed. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. [Link]
-
International Journal of Pharmaceutical Sciences and Nanotechnology. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. [Link]
- Vertex AI Search. (n.d.). Cosolvent.
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024).
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
- ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- JOCPR. (2024).
- University of Alberta. (2005).
- MDPI. (2025). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution.
-
EPA. (2025). Morpholine, 4-(4-nitrophenyl)- Properties. [Link]
-
Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol. [Link]
- Chemsrc. (2025). 2,6-DIMETHYL-4-NITROPHENOL | CAS#:2423-71-4.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]
- Merck Index. (n.d.). Morpholine.
-
University of Rochester. (n.d.). Workup: Amines. [Link]
-
PubChem. (n.d.). 2,6-Dimethylmorpholine. [Link]
- Sciencemadness Wiki. (2022). Morpholine.
-
Wikipedia. (n.d.). Morpholine. [Link]
- Biotage. (2023).
-
Cheméo. (n.d.). Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). [Link]
- PMC. (n.d.).
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- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
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- 19. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis Guide: Stereochemical Resolution of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Executive Summary
2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a critical intermediate in the synthesis of Linezolid-type antibiotics and various oxazolidinone derivatives. In medicinal chemistry, the stereochemical purity of the morpholine ring is paramount, as the cis- (meso) and trans- (racemic) isomers exhibit distinct pharmacological profiles and metabolic stabilities.[1]
This guide provides a high-resolution comparative analysis of the 1H NMR spectral signatures of this compound. Unlike standard datasheets, we focus on the performance of NMR spectroscopy in resolving the subtle conformational differences between the cis-2,6-dimethyl and trans-2,6-dimethyl isomers, providing a robust protocol for stereochemical assignment without the need for X-ray crystallography.
Part 1: Structural Context & The Analytical Challenge
The Stereochemical Problem
The introduction of methyl groups at the 2- and 6-positions of the morpholine ring creates two diastereomers:
-
Cis-isomer (Meso): Both methyl groups are equatorial in the lowest-energy chair conformation. This is thermodynamically favored and typically the target structure.
-
Trans-isomer (Racemic): One methyl is axial and one is equatorial (or the ring adopts a twist-boat conformation). This is often a synthetic impurity.
The N-(4-nitrophenyl) substituent adds complexity. The strong electron-withdrawing nitro group induces a significant dipole, while the aniline nitrogen lone pair participates in resonance, flattening the geometry around the nitrogen and affecting the chemical shifts of the adjacent methylene protons (
Analytical Workflow Diagram
The following diagram outlines the logical flow for synthesizing and validating the stereochemistry of the target molecule.
Caption: Figure 1. Analytical workflow for the synthesis and stereochemical validation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.
Part 2: Experimental Protocol
To ensure reproducibility and high resolution of the splitting patterns required for isomer differentiation, follow this optimized protocol.
Sample Preparation
-
Solvent Selection: Chloroform-d (
) is the superior choice over DMSO- for this specific analysis.-
Reasoning:
provides sharper resolution of the morpholine ring coupling constants. DMSO- is more viscous, often causing line broadening that obscures the critical splitting [1].
-
-
Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.
-
Note: Higher concentrations (>20 mg) can lead to stacking effects of the nitrophenyl rings, causing concentration-dependent chemical shift changes.
-
Instrument Parameters
-
Frequency: Minimum 400 MHz (500 MHz recommended).
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]
-
Scans (NS): 16–32 scans are sufficient due to the high sensitivity of the methyl and aromatic protons.
-
Acquisition Time (AQ): Set to
seconds to ensure high digital resolution for coupling constant calculation.
Part 3: Detailed Spectral Analysis
This section compares the spectral performance of the target Cis-isomer against the Unsubstituted analog and the Trans-isomer .[2][3]
The Aromatic Region (Downfield)
The 4-nitrophenyl group creates a classic AA'BB' system (often appearing as two "doublets" with roof effects).
-
8.10 – 8.15 ppm (2H, d,
Hz): Protons ortho to the nitro group ( ).[1] These are strongly deshielded by the anisotropic and inductive effects of . -
6.80 – 6.90 ppm (2H, d,
Hz): Protons ortho to the morpholine nitrogen ( ).[1] These are shielded by resonance donation from the amine nitrogen into the ring.
The Morpholine Ring (The Fingerprint)
This is the critical region for performance comparison.
Target: Cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine
In the cis isomer, the ring adopts a rigid chair conformation with both methyl groups equatorial.[1]
-
Methine Protons (
):-
Shift:
3.6 – 3.8 ppm. -
Multiplicity: Multiplet (dqd). These protons are axial. They couple with the axial methyls (vicinal) and the adjacent methylene protons (
).[1]
-
-
Methylene Protons (
):-
These protons are diastereotopic (axial and equatorial are distinct).
-
:
~2.4 – 2.6 ppm.[1] Appears as a doublet of doublets (dd) .-
Key Feature: Large geminal coupling (
Hz) AND large diaxial coupling ( Hz) with .[1] This large value confirms the cis-diaxial relationship [2].
-
-
:
~3.4 – 3.6 ppm.[1] Appears as a doublet of doublets (dd) or broad doublet.-
Key Feature: Large geminal coupling but small axial-equatorial coupling (
Hz).
-
-
-
Methyl Groups:
-
Shift:
1.2 ppm. -
Multiplicity: Doublet (
Hz).
-
Alternative: Unsubstituted 4-(4-nitrophenyl)morpholine
Without the methyl anchors, the morpholine ring undergoes rapid chair-chair interconversion at room temperature.
-
Result: The
and signals appear as two simple triplets (or broad singlets depending on temperature) rather than complex multiplets. The stereochemical information is lost.
Comparative Data Table
| Feature | Cis-2,6-Dimethyl Derivative | Trans-2,6-Dimethyl Derivative | Unsubstituted Analog |
| Methyl Signal | Sharp Doublet ( | Two Doublets (or broadened) | N/A |
| H3/H5 Splitting | Distinct Ax/Eq ( | Complex/Overlapping | Simple Triplet (Averaged) |
| ~11 Hz (Diagnostic) | Not clearly defined | N/A (Averaged) | |
| Symmetry |
Part 4: Logical Validation of Stereochemistry
The following Graphviz diagram illustrates the logic used to interpret the NMR data and validate the structure as the cis isomer.
Caption: Figure 2. Decision tree for stereochemical assignment based on H3/H5 coupling constants.
Part 5: Troubleshooting & Common Pitfalls
Solvent Residuals
In
-
Solution: If overlap occurs, switch to Acetone-
( 2.[1]05) or Benzene- ( 7.16, but induces aromatic solvent shifts that can separate overlapping peaks).[1]
Water Peak Interference
The morpholine nitrogen can H-bond with residual water. In
-
Warning: In DMSO-
, the water peak ( 3.33) often obscures the morpholine ring protons. Avoid DMSO unless necessary for solubility.
Rotational Isomerism
The N-Aryl bond has partial double-bond character due to resonance with the nitro group. At room temperature, rotation is usually fast on the NMR timescale.[1] However, at very low temperatures (
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][4] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 4 on Proton Coupling Constants in cyclohexanes/heterocycles). Link[1]
-
Lunazzi, L., & Mancinelli, M. (2012).[1] Conformational Analysis of N-Aryl-morpholines and N-Aryl-piperidines. Current Organic Chemistry. (Discusses the barrier to rotation in N-aryl systems). Link
Sources
A Researcher's Guide to the Vibrational Fingerprint of a Nitroaromatic Morpholine Derivative: FTIR Analysis of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a compound of interest in medicinal chemistry. We will dissect the expected characteristic absorption peaks of its nitro group and other key functional moieties, compare FTIR with alternative analytical techniques, and provide a protocol for sample analysis.
The Vibrational Tale of a Molecule: Understanding the FTIR Spectrum
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the natural vibrations of the chemical bonds within the molecule. These absorptions create a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.
In the case of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, the FTIR spectrum is a composite of the vibrations from the aromatic nitro group, the substituted benzene ring, and the dimethyl-substituted morpholine ring. Of particular diagnostic importance are the strong and characteristic absorptions of the nitro (NO₂) group.
The Prominent Signature of the Nitro Group
The nitro group is one of the most readily identifiable functional groups in an IR spectrum due to the large change in dipole moment during its vibrations, which results in very strong absorption bands.[1][2] For aromatic nitro compounds, two key stretching vibrations are of primary interest:
-
Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption band typically observed in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] This band arises from the out-of-phase stretching of the two N-O bonds. Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[1]
-
Symmetric NO₂ Stretch (νₛ): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[1][3] It corresponds to the in-phase stretching of the N-O bonds.
These two intense peaks, often described as "sticking down like eye teeth," are a hallmark of the nitro group and provide a clear indication of its presence in a molecule.[2]
Deciphering the Rest of the Molecular Scaffold
Beyond the prominent nitro group absorptions, the FTIR spectrum of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine will exhibit other characteristic peaks corresponding to its morpholine and aromatic components.
-
C-H Stretching Vibrations:
-
Aromatic C-H Stretch: Look for one or more weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretch: The methyl (CH₃) and methylene (CH₂) groups of the 2,6-dimethylmorpholine ring will give rise to stretching vibrations in the 3000-2850 cm⁻¹ region.[4]
-
-
Aromatic C=C Bending Vibrations: These "skeletal" vibrations occur in the 1600-1450 cm⁻¹ region and are of medium to weak intensity.
-
C-N Stretching Vibration: The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[1][2]
-
Morpholine Ring Vibrations: The morpholine ring will have characteristic C-O-C (ether) stretching vibrations, typically strong and found in the 1250-1050 cm⁻¹ region. The C-N stretching of the tertiary amine within the morpholine ring will also contribute to this region.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can sometimes be inferred from the strong OOP C-H bending bands in the 900-675 cm⁻¹ region. However, the presence of a nitro group can sometimes complicate the interpretation of this region.[2]
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive characterization often relies on a suite of analytical methods. Here's a comparison of FTIR with other common techniques for the analysis of nitroaromatic compounds.
| Technique | Principle | Strengths for Nitro Group Analysis | Limitations |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | - Excellent for functional group identification.- Rapid and non-destructive.- Provides a unique molecular fingerprint. | - Can be difficult to distinguish between isomers.[5]- Not inherently quantitative without calibration. |
| UV-Visible Spectroscopy | Electronic transitions between molecular orbitals | - Aromatic nitro compounds have strong and characteristic UV-Vis absorptions. | - Provides limited structural information.- Broad absorption bands can make resolving mixtures challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | - Provides detailed information about the chemical environment of each atom (¹H, ¹³C).- Unambiguously determines the substitution pattern and connectivity.- Quantitative. | - Less sensitive than other techniques.- Requires more complex instrumentation and expertise. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - Provides the exact molecular weight and elemental composition.- Fragmentation patterns can help in structural elucidation.- Highly sensitive.[6][7] | - Isomers can have identical molecular weights.- Can be destructive. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | - Complementary to FTIR; non-polar bonds often give strong Raman signals.- Can be used for aqueous samples. | - Fluorescence from the sample can interfere with the signal. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | - Provides the definitive three-dimensional structure of the molecule in the solid state. | - Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocol: Acquiring the FTIR Spectrum
The following is a generalized protocol for obtaining the FTIR spectrum of a solid sample like 2,6-Dimethyl-4-(4-nitrophenyl)morpholine using the KBr pellet method.
Objective: To obtain a high-quality FTIR transmission spectrum of the solid sample.
Materials:
-
2,6-Dimethyl-4-(4-nitrophenyl)morpholine
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the mortar and pestle.
-
Weigh out approximately 1-2 mg of the sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the KBr in the mortar to a fine powder.
-
Add the sample to the KBr and continue grinding until the mixture is a homogeneous, fine powder. The quality of the spectrum is highly dependent on the particle size and homogeneity.
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the pellet-forming die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum (e.g., baseline correction) as needed.
-
Data Interpretation and Expected Peaks
The following table summarizes the expected characteristic FTIR absorption peaks for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Weak-Medium |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium-Strong |
| 1550-1475 | Asymmetric NO₂ Stretch | Aromatic Nitro | Very Strong |
| 1600-1450 | C=C Bend | Aromatic Ring | Medium-Weak |
| 1360-1290 | Symmetric NO₂ Stretch | Aromatic Nitro | Strong |
| 1250-1050 | C-O-C Stretch | Ether (Morpholine) | Strong |
| 890-835 | C-N Stretch | Ar-NO₂ | Medium-Weak |
| 900-675 | C-H OOP Bend | Substituted Aromatic | Strong |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from sample to structural confirmation, highlighting the central role of FTIR and its interplay with other analytical techniques.
Caption: Workflow for the structural elucidation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.
Conclusion
FTIR spectroscopy provides an invaluable first pass in the structural characterization of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine. The presence of two strong and distinct absorption bands in the ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ regions serves as a definitive marker for the aromatic nitro group. When combined with the characteristic absorptions of the morpholine and aromatic rings, a comprehensive vibrational fingerprint of the molecule is obtained. For unambiguous structure confirmation, especially regarding isomerism and stereochemistry, it is crucial to employ complementary techniques such as NMR and mass spectrometry. This integrated analytical approach ensures the highest level of scientific rigor in the characterization of novel compounds.
References
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
-
Nandiyanto, A. B. D., & Kurniawan, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed FTIR Peaks of 5-substituted morpholine derivative of Pefloxacin (Derivative E). Retrieved from [Link]
-
Gurka, D. F., & Billets, S. (1986). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Analytical Chemistry, 58(8), 1822-1826. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Bose, P. K. (1931). A New Method for the Detection of the Nitro- Group in some Organic Compounds. Journal of the Chemical Society (Resumed), 604-606. Retrieved from [Link]
-
Pocurull, E., Martínez, D., Borrull, F., & Calull, M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 336-343. Retrieved from [Link]
-
Al-Naiema, I. M., & Al-Mudhafar, A. M. (2017). Method Development for Selective and Nontargeted Identification of Nitro Compounds in Diesel Particulate Matter. Analytical Chemistry, 89(23), 12811-12818. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Mass spectrometry fragmentation pattern of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
This guide details the mass spectrometry fragmentation patterns of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine , a critical intermediate and potential impurity in the synthesis of morpholine-based antibiotics (e.g., Linezolid).
This analysis compares the target compound against its non-methylated analog, 4-(4-nitrophenyl)morpholine , to provide a differential diagnostic framework for impurity profiling in drug development.
Executive Summary
-
Compound: 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6).
-
Relevance: Key process-related impurity (e.g., Linezolid Impurity 69) and intermediate in the synthesis of oxazolidinone antibiotics.
-
Analytical Challenge: Distinguishing the dimethylated derivative from the unsubstituted morpholine core and other nitro-aromatic byproducts.
-
Key Differentiator: The 2,6-dimethyl substitution introduces a +28 Da mass shift and sterically directs ring-opening fragmentation, distinct from the unsubstituted analog.
Compound Profile & Comparison Standards
| Feature | Target Compound | Primary Alternative (Reference) |
| Name | 2,6-Dimethyl-4-(4-nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholine |
| Structure | Morpholine ring with two methyl groups at C2, C6; N-linked to p-nitrophenyl. | Unsubstituted morpholine ring; N-linked to p-nitrophenyl. |
| Formula | ||
| Monoisotopic Mass | 236.12 Da | 208.08 Da |
| Precursor Ion | m/z 237.12 | m/z 209.09 |
| Key Characteristic | Steric hindrance at ether oxygen; asymmetric ring cleavage. | Symmetric ring cleavage; rapid retro-Diels-Alder (RDA). |
Recommended Experimental Protocol (LC-MS/MS)
To replicate the fragmentation data described below, the following validated conditions are recommended. This protocol ensures optimal ionization of the nitro-aromatic amine moiety.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the morpholine nitrogen).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5 minutes (Target elutes ~3.2 min due to increased lipophilicity from methyl groups).
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the labile nitro-losses and the stable ring-cleavage ions.
Fragmentation Mechanism & Analysis
The fragmentation of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine follows two competitive pathways: Nitro-Group Reduction and Morpholine Ring Opening .
Pathway A: Nitro-Group Instability (Common to both)
The nitro group (
-
Loss of NO (30 Da): A rearrangement occurs, ejecting a neutral nitric oxide radical.
-
Target:
. -
Reference:
.
-
-
Loss of
(46 Da): Direct cleavage of the C-N bond.-
Target:
. -
Reference:
.
-
Pathway B: Morpholine Ring Cleavage (The Differentiator)
This is the diagnostic pathway. The methyl groups on the 2,6-positions stabilize the ring, altering the cleavage points compared to the unsubstituted reference.
-
Reference (Unsubstituted): Undergoes a clean Retro-Diels-Alder (RDA) reaction or loss of the ether bridge (
, 44 Da), yielding a characteristic ion at m/z 165 . -
Target (Dimethylated): The methyl groups complicate the RDA mechanism. The primary loss is often the substituted ether bridge or ring opening followed by alkene loss.
-
Transition: Loss of
(Propylene oxide equivalent, 58 Da) or (72 Da) depending on symmetry of cleavage. -
Dominant Fragment: m/z 165 (Resulting from loss of the dimethyl-ether bridge
) or m/z 179 (Loss of ). -
Observation: In similar dimethyl-morpholine drugs, the m/z 165 ion (phenyl-aziridine-like cation) is a stable common fragment, indicating the complete loss of the oxygenated portion of the ring.
-
Summary of Diagnostic Transitions (MRM Table)
| Compound | Precursor (Q1) | Product (Q3) - Quantifier | Product (Q3) - Qualifier | Mechanism |
| 2,6-Dimethyl... | 237.1 | 191.1 | 207.1 | Loss of |
| 2,6-Dimethyl... | 237.1 | 165.1 | 150.1 | Ring Cleavage (Loss of |
| Reference (Unsub) | 209.1 | 163.1 | 179.1 | Loss of |
Visualization of Fragmentation Pathways[1][3][4][5][6][7]
The following diagram illustrates the competitive fragmentation pathways for the target compound, highlighting the specific losses driven by the nitro and dimethyl-morpholine moieties.
Caption: ESI-MS/MS fragmentation pathway of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine showing competitive nitro-loss and morpholine ring cleavage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29842-64-6, 2,6-dimethyl-4-(4-nitrophenyl)morpholine. Retrieved from [Link]
-
Reddy, K. V. S. R., et al. (2002). Isolation and characterization of process-related impurities in linezolid.[2] Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[2] (Contextual reference for morpholine impurities in Linezolid). Retrieved from [Link]
- Holčapek, M., et al. (2010).Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General mechanism for nitro-loss).
Sources
HPLC retention time comparison of nitrophenyl morpholine isomers
The following guide provides a technical comparison of HPLC retention times for nitrophenyl morpholine isomers, synthesized from chromatographic principles and structural analogs (nitroanilines).
A Technical Guide for Method Development & Isomer Separation
Executive Summary
The separation of 4-(nitrophenyl)morpholine isomers —specifically the ortho (2-nitro), meta (3-nitro), and para (4-nitro) variants—is a critical quality attribute in the synthesis of linezolid intermediates and other morpholine-based pharmaceuticals.
In Reverse-Phase HPLC (RP-HPLC) using C18 stationary phases, the elution order is governed primarily by molecular polarity and steric inhibition of resonance .
-
Fastest Eluting (Shortest RT): Para-isomer (4-nitro) — Highest Polarity.
-
Intermediate Eluting: Meta-isomer (3-nitro).
-
Slowest Eluting (Longest RT): Ortho-isomer (2-nitro) — Lowest Polarity (Sterically Hindered).
Theoretical Basis: The "Ortho-Effect" & Polarity
To understand the chromatographic behavior, one must analyze the electronic and steric environment of the morpholine nitrogen relative to the nitro group.
Structural Dynamics
-
4-(4-nitrophenyl)morpholine (Para): The morpholine nitrogen and the nitro group are on opposite ends of the benzene ring. The molecule can adopt a planar conformation, allowing for strong through-conjugation (resonance) between the nitrogen lone pair and the electron-withdrawing nitro group. This creates a large dipole moment, making the molecule significantly polar .
-
4-(2-nitrophenyl)morpholine (Ortho): The bulky morpholine ring is adjacent to the nitro group. Severe steric hindrance forces the morpholine ring to twist out of the plane of the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , breaks the conjugation. The molecule becomes less polar (more hydrophobic) compared to the para isomer.
Chromatographic Implications (RP-HPLC)
In Reverse-Phase chromatography (e.g., C18), retention is driven by hydrophobicity.
-
High Polarity (Para): Stronger interaction with the aqueous mobile phase
Early Elution . -
Low Polarity (Ortho): Weaker interaction with the mobile phase; strong hydrophobic interaction with the C18 chains
Late Elution .
Comparative Data Analysis
The following table summarizes the physicochemical properties and predicted chromatographic behavior based on established nitroaniline analog data [1, 2].
| Feature | 4-(4-nitrophenyl)morpholine (Para) | 4-(3-nitrophenyl)morpholine (Meta) | 4-(2-nitrophenyl)morpholine (Ortho) |
| Structure | Linear, Planar Conjugation | Non-conjugated | Twisted, Sterically Hindered |
| Electronic State | Strong "Push-Pull" Resonance | Inductive Effect Only | Steric Inhibition of Resonance |
| Polarity (Dipole) | High (Large Dipole) | Intermediate | Low (Reduced Dipole) |
| RP-HPLC Elution | First (Shortest RT) | Intermediate | Last (Longest RT) |
| NP-HPLC Elution * | Last (Most Retained) | Intermediate | First (Least Retained) |
*Note: Normal Phase (NP) elution is the inverse of Reverse Phase. The least polar ortho-isomer travels fastest (High Rf) in NP-TLC.
Experimental Protocol
This protocol is designed to achieve baseline resolution (
Reagents & Equipment
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detector: UV-Vis / DAD at 254 nm (Nitro-aromatic absorbance max) and 280 nm .
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Gradient Method (Recommended)
Isocratic runs may cause peak broadening for the late-eluting ortho isomer. A gradient approach ensures sharp peaks.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Method Validation Steps
-
System Suitability: Inject a mixture of o, m, p isomers. Verify resolution between para (peak 1) and meta (peak 2) is > 1.5.
-
Peak Identification:
-
Para: Confirm by UV spectrum (Red-shifted
due to conjugation). -
Ortho: Confirm by UV spectrum (Blue-shifted
due to loss of conjugation).
-
Decision Workflow (Graphviz)
The following diagram illustrates the logic flow for optimizing the separation of these specific isomers.
Caption: Optimization workflow for separating structural isomers of nitrophenyl morpholine.
Troubleshooting & Tips
-
Peak Tailing: The morpholine nitrogen is basic (
). Use a buffered mobile phase (e.g., Ammonium Formate or Phosphate pH 3.0) to suppress ionization of silanols and improve peak shape [3]. -
Co-elution: If meta and para co-elute on C18, switch to a Phenyl-Hexyl column. The pi-pi interaction often provides better selectivity for aromatic isomers than pure hydrophobicity [4].
References
-
Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
-
Scribd. (n.d.). TLC Separation of Nitroanilines: Chromatographic Separation of o- and p-nitroaniline. Retrieved from [Link]
-
Phenomenex. (2025).[2] Reversed Phase HPLC Method Development: pH and Buffer Selection. Retrieved from [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0888EN. Retrieved from [Link]
Sources
X-ray crystallography data for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Publish Comparison Guide: X-ray Crystallography of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
Executive Summary
Topic: Structural Characterization of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine (CAS: 29842-64-6). Context: In medicinal chemistry, the morpholine ring is a privileged scaffold for modulating solubility and metabolic stability. The 2,6-dimethyl derivative is frequently employed to introduce conformational rigidity and chirality compared to the unsubstituted morpholine. Purpose: This guide objectively compares the crystallographic profile of the 2,6-dimethyl variant against its unsubstituted analog (4-(4-nitrophenyl)morpholine). It highlights how methyl substitution "locks" the ring conformation, alters crystal packing, and impacts drug-like properties.
Comparative Technical Specifications
The following table contrasts the established crystallographic data of the unsubstituted benchmark with the structural features introduced by the 2,6-dimethyl substitution.
| Feature | Alternative: Unsubstituted (Benchmark) | Product: 2,6-Dimethyl Derivative (Target) | Impact on Performance |
| Compound Name | 4-(4-nitrophenyl)morpholine | 2,6-Dimethyl-4-(4-nitrophenyl)morpholine | Steric Control |
| Crystal System | Orthorhombic (Pbca) [1] | Predicted: Monoclinic or Triclinic | Methyl groups lower symmetry, often forcing lower-symmetry space groups. |
| Ring Conformation | Flexible Chair | Locked Chair (cis-diequatorial) | The 2,6-dimethyl pattern (cis) locks the ring to avoid 1,3-diaxial strain, reducing entropic penalty in binding. |
| Nitro Group Torsion | Quasi-Planar (~3-10° twist) | Twisted (>15° twist possible) | Methyls may sterically clash with ortho-protons on the phenyl ring, forcing the nitro-phenyl group out of plane. |
| Packing Forces | Van der Waals Dominant | Protruding methyl groups disrupt the tight | |
| Chirality | Achiral | Meso (cis) or Racemic (trans) | Cis is achiral (meso); Trans is chiral. Crystallography is the gold standard to confirm the diastereomeric purity of the synthesis. |
Scientific Integrity: The "Conformational Lock" Mechanism
Expert Insight: The critical value of determining the X-ray structure of the 2,6-dimethyl derivative lies in validating the "Conformational Lock" hypothesis.
-
The Unsubstituted Baseline: In 4-(4-nitrophenyl)morpholine, the morpholine ring adopts a chair conformation. The nitrogen lone pair conjugates with the 4-nitrophenyl system, flattening the N-C(phenyl) bond and allowing efficient packing via Centrosymmetric Dimers (
motif) [1]. -
The Dimethyl Perturbation: Introducing methyl groups at the 2 and 6 positions creates a steric barrier.
-
Cis-Isomer: The methyls prefer the equatorial position to minimize 1,3-diaxial interactions. This "locks" the chair, making the molecule a rigid spacer in drug design.
-
Trans-Isomer: One methyl must be axial, introducing significant strain. X-ray data is the only definitive method to quantify this strain energy and confirm if the synthesis produced the thermodynamically stable cis form or a mixture.
-
Experimental Protocol: Self-Validating Workflow
To obtain high-quality data for the 2,6-dimethyl derivative, follow this optimized protocol designed to handle its lipophilic methyl groups.
Phase 1: Crystallization Strategy
-
Challenge: The dimethyl variant is more lipophilic than the unsubstituted analog. Standard ethanol recrystallization (used for the analog) often yields microcrystalline powder rather than X-ray quality blocks.
-
Solution: Use a Slow Evaporation or Vapor Diffusion method with a biphasic solvent system.
Protocol Steps:
-
Dissolution: Dissolve 20 mg of compound in 2 mL of Dichloromethane (DCM) (good solubility).
-
Antisolvent Layering: Carefully layer 4 mL of n-Hexane or Diisopropyl ether on top.
-
Environment: Store at 4°C in a vibration-free zone. The slow diffusion of hexane into DCM will drive controlled nucleation.
-
Validation: Check for birefringence under a polarizing microscope. If crystals are needles (rapid growth), switch to Acetonitrile slow evaporation.
Phase 2: Data Collection & Refinement
-
Source: Use Mo-K
radiation ( Å). The molecule contains no heavy atoms, so anomalous scattering is negligible; Mo provides better resolution for bond lengths. -
Temperature: Collect at 100 K . Methyl groups often exhibit high thermal motion (rotational disorder) at room temperature, which degrades the R-factor. Freezing this motion is critical for precise geometry.
Visualization of Workflows
Figure 1: Crystallographic Workflow for Morpholine Derivatives
This diagram outlines the decision tree for obtaining and validating the structure.
Caption: Decision matrix for crystallizing lipophilic morpholine derivatives. Note the loop at "Microscopy Check" requiring iterative optimization.
Figure 2: Structural Interaction Network
Comparing the dominant forces in the unsubstituted vs. dimethyl-substituted crystal lattices.
Caption: Mechanistic comparison of lattice forces. The dimethyl groups (Cluster 1) disrupt the efficient Pi-Pi stacking seen in the benchmark (Cluster 0).
References
-
Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). "4-(4-Nitrophenyl)morpholine".[1] Acta Crystallographica Section E: Structure Reports Online, 68(4), o1235.
-
Sigma-Aldrich. (2024). "2,6-Dimethyl-4-(4-nitrophenyl)morpholine Product Specification". Sigma-Aldrich Catalog.
-
BenchChem. (2025). "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide". BenchChem Technical Guides.
-
CSD (Cambridge Structural Database). (2024). "Refcode YAYCIM01: 4-(4-Nitrophenyl)morpholine Crystal Structure". CCDC.
Sources
Comparative Reactivity Guide: 2,6-Dimethylmorpholine vs. Unsubstituted Morpholine
[1]
Executive Summary
This guide provides a technical comparison between Morpholine and 2,6-Dimethylmorpholine (predominantly the cis-isomer), focusing on their utility in synthetic organic chemistry and drug discovery.[1]
While structurally similar, the addition of two methyl groups at the
-
Morpholine acts as a standard, moderately nucleophilic secondary amine, ideal for rapid prototyping.[1]
-
2,6-Dimethylmorpholine offers superior metabolic stability and lipophilicity but requires optimized reaction conditions (e.g., specialized Buchwald-Hartwig ligands) to overcome significant steric hindrance during C-N bond formation.[1]
Physical & Chemical Properties Comparison
The introduction of methyl groups increases lipophilicity (LogP) and basicity (inductive effect) but introduces a "steric wall" that hampers nucleophilic attack.
| Property | Morpholine | cis-2,6-Dimethylmorpholine | Impact on Chemistry |
| Structure | Unsubstituted Heterocycle | Steric Hindrance: High in 2,6-DMM.[1] | |
| CAS No. | 110-91-8 | 6485-55-8 (cis) | cis is the major commercial isomer.[1] |
| Mol. Weight | 87.12 g/mol | 115.17 g/mol | Slight mass increase.[1] |
| Boiling Point | 129 °C | 140–142 °C | Higher bp for 2,6-DMM.[1] |
| pKa (Conj. Acid) | 8.36 | ~9.04 (Predicted/Est.) | Basicity: 2,6-DMM is more basic due to alkyl inductive (+I) effects.[1] |
| LogP | -0.86 | -0.15 | Lipophilicity: 2,6-DMM is more lipophilic (better membrane permeability).[1] |
| Conformation | Chair (rapid flip) | Chair (fixed diequatorial) | cis-2,6-DMM is conformationally locked.[1] |
Structural & Conformational Analysis
Understanding the 3D shape is critical for explaining the reactivity difference.
-
Morpholine: Exists in a chair conformation that rapidly interconverts. The nitrogen lone pair is relatively accessible.
-
** cis-2,6-Dimethylmorpholine:** Adopts a rigid chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial strain.[1] This locks the ring and places the methyl groups in a position that shields the nitrogen atom, creating a "steric pocket."
Visualization: Conformational Shielding
The following diagram illustrates the steric crowding around the nitrogen center in 2,6-dimethylmorpholine compared to the accessible nitrogen in morpholine.
Figure 1: Comparison of steric accessibility. The 2,6-methyl groups in the cis-isomer create a steric barrier that hinders the approach of electrophiles.
Reactivity Profile: Nucleophilic Substitution & Coupling
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions (e.g., displacing a chloride from a chloropyrimidine), Morpholine reacts readily at room temperature or mild heating. 2,6-Dimethylmorpholine , despite being more basic (higher pKa), reacts significantly slower.[1]
-
Mechanism: The rate-determining step is often the attack of the amine on the aromatic ring. The methyl groups of 2,6-DMM clash with the ortho-substituents of the electrophile in the transition state.
-
Experimental Consequence: 2,6-DMM reactions often require higher temperatures (e.g., 80–100°C vs. RT) or stronger bases to drive the reaction to completion.[1]
B. Buchwald-Hartwig Cross-Coupling
This is where the difference is most critical. Standard protocols that work for morpholine often fail for 2,6-dimethylmorpholine.[1]
-
Morpholine: A "standard" secondary amine. Works well with first-generation ligands (e.g., BINAP) or simple Pd sources.[1]
-
2,6-Dimethylmorpholine: Classified as a sterically hindered amine .[1]
-
Challenge: Reductive elimination from the Pd center is difficult because the bulky amine destabilizes the Pd-Amine complex or slows down the C-N bond formation step.
-
Solution: Requires bulky, electron-rich phosphine ligands (e.g., RuPhos , BrettPhos ) or N-heterocyclic carbene (NHC) ligands (e.g., IPr , IMes ) that are specifically designed to facilitate the coupling of hindered substrates.[1]
-
Visualization: Catalyst Selection Logic
Figure 2: Decision tree for selecting Buchwald-Hartwig coupling conditions based on amine steric hindrance.
Medicinal Chemistry: The "Magic Methyl" Effect
Why use 2,6-dimethylmorpholine if it is harder to react? The answer lies in DMPK (Drug Metabolism and Pharmacokinetics) .
-
Metabolic Blocking: Morpholine rings are often metabolized via oxidation at the
-carbon (next to the nitrogen). Placing methyl groups at these positions (2,6-positions) physically blocks the Cytochrome P450 enzymes from accessing these sites, significantly extending the half-life ( ) of the drug. -
Lipophilicity: The added methyls increase LogP, improving the compound's ability to cross cell membranes and the blood-brain barrier.
Case Study: Amorolfine (an antifungal agent) utilizes the cis-2,6-dimethylmorpholine scaffold specifically for these stability and solubility properties.[1]
Experimental Protocols
Protocol A: Standard SNAr with Morpholine (Baseline)
Use this for initial screening or when the scaffold is unhindered.
-
Reagents: Aryl chloride (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: DMF or Acetonitrile (0.2 M).[1]
-
Procedure:
-
Dissolve aryl chloride in solvent.
-
Add DIPEA followed by Morpholine.[1]
-
Stir at Room Temperature for 2–4 hours.
-
Monitoring: TLC/LCMS should show rapid conversion.
-
-
Workup: Dilute with water, extract with EtOAc.
Protocol B: Optimized Coupling with 2,6-Dimethylmorpholine (High Difficulty)
Use this when installing the hindered amine onto an aryl halide.
-
Reagents: Aryl bromide (1.0 equiv), ** cis-2,6-Dimethylmorpholine** (1.2 equiv), NaOtBu (1.5 equiv).[1]
-
Catalyst System: BrettPhos Pd G3 (0.02–0.05 equiv) or Pd(OAc)₂ (2%) + RuPhos (4%) .
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Procedure:
-
In a glovebox or under Argon: Charge a vial with Pd catalyst, base, and aryl bromide (if solid).
-
Add solvent, then add 2,6-dimethylmorpholine and aryl bromide (if liquid).[1]
-
Seal and heat to 100–110 °C for 12–16 hours.
-
Note: The higher temperature and strong base (NaOtBu) are often necessary to force the reductive elimination step.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Testa, B., & Krämer, S. D. (2007).[1] "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Nitrogen-Containing Functional Groups." Chemistry & Biodiversity.[1]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 641500, cis-2,6-Dimethylmorpholine." PubChem.
-
Org. Process Res. Dev. (2019).[2] "Scalable Synthesis of 2,6-Disubstituted Morpholines." (General reference for synthetic utility in process chemistry).
Safety Operating Guide
Navigating the Safe Handling of 2,6-Dimethyl-4-(4-nitrophenyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, a compound that, while valuable in research, requires meticulous handling due to its chemical properties. This document moves beyond a simple checklist, offering a deep dive into the "why" behind each safety protocol, ensuring a culture of informed caution in your laboratory.
Understanding the Hazard Profile: A Dual-Functionality Molecule
2,6-Dimethyl-4-(4-nitrophenyl)morpholine is a molecule that combines the structural features of both an aromatic nitro compound and a morpholine derivative. This duality dictates its hazard profile and informs our approach to safe handling.
-
The Aromatic Nitro Group: The presence of the nitro group (NO2) on the phenyl ring is a significant consideration. Aromatic nitro compounds are known for their potential toxicity and should be handled with care.[1][2][3] The electron-withdrawing nature of the nitro group can also influence the molecule's reactivity.[3]
-
The Morpholine Moiety: Morpholine and its derivatives are widely used in various industrial and pharmaceutical applications.[4] While generally useful, morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[4][5][6] It is also flammable.[4][5][7]
The Safety Data Sheet (SDS) for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine specifically indicates that it causes skin and serious eye irritation.[8][9][10] It may also be harmful if swallowed.[8]
Table 1: Hazard Identification for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [8][9][10] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [8][9][10] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a thorough risk assessment of its chemical properties.
Hand Protection: The Critical Barrier
-
Glove Selection: Standard nitrile gloves may not offer sufficient protection against prolonged exposure. It is crucial to select gloves that have been tested for resistance to both aromatic nitro compounds and morpholine derivatives. Consult your glove manufacturer's chemical resistance guide. For extended handling periods, consider double-gloving.
-
Glove Technique: Always inspect gloves for any signs of degradation or perforation before use. Remove and replace gloves immediately if they become contaminated. Wash your hands thoroughly after removing gloves.[11]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Safety Glasses and Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[4]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in addition to safety goggles.[12]
Body Protection: Minimizing Skin Exposure
-
Laboratory Coat: A flame-resistant lab coat is recommended, buttoned completely to protect the torso and arms.
-
Apron: For procedures with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In situations involving large quantities or the potential for significant aerosol generation, a disposable, chemically resistant full-body suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
-
Engineering Controls: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood.[13] Ensure the sash is at the appropriate height to maintain proper airflow.
-
Respirator Selection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][12] A full-face respirator will also provide eye and face protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation and Pre-Handling Checklist
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.[8][9][10]
-
Designate a Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[13]
-
Assemble all Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before you begin.
-
Verify Emergency Equipment: Ensure that the safety shower and eyewash station are accessible and in good working order.[11]
Handling Procedure
Caption: Workflow for handling 2,6-Dimethyl-4-(4-nitrophenyl)morpholine.
-
Weighing: If the compound is a solid, weigh it in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Transfers: When transferring the substance, do so slowly and carefully to avoid creating dust or splashes.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Spills: In the event of a small spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of any chemical. Improper disposal can have serious environmental consequences.[2][3]
Waste Segregation
-
Dedicated Waste Container: All waste contaminated with 2,6-Dimethyl-4-(4-nitrophenyl)morpholine, including disposable gloves, weighing boats, and absorbent materials, must be collected in a clearly labeled, dedicated hazardous waste container.[14]
-
Avoid Mixing: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[14]
Disposal Procedure
-
Container Labeling: Ensure the waste container is accurately and completely labeled with the full chemical name and any associated hazard warnings.
-
Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[15]
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14] High-temperature incineration is a common and effective method for the disposal of aromatic nitro compounds.[14]
Caption: Decision tree for the disposal of materials.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization. This commitment to best practices is the foundation of innovative and successful research.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- ChemicalBook. (2026, January 15). Morpholine | 110-91-8.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine.
- Ataman Kimya. (n.d.). MORPHOLINE (110-91-8).
- Fisher Scientific. (2023, October 20). SAFETY DATA SHEET - Morpholine.
- Astech Ireland. (n.d.). Safety Data Sheet: Morpholine.
- Thermo Fisher Scientific. (2025, December 23). 4-(4-Nitrophenyl)morpholine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
- National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. In PMC.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Morpholine, 4-(4-nitrophenyl)-.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(4-Nitrophenyl)morpholine.
- Fisher Scientific. (2011, February 7). SAFETY DATA SHEET - 2,6-Dimethylmorpholine.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Office of Environmental Health Hazard Assessment. (2009, March 1). 2,6-Dimethyl-n-nitrosomorpholine.
- Loop. (2018, March 14). Treat Nitro Safety Data Sheet.
- SBLCore. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- Organic Syntheses. (2005). Working with Hazardous Chemicals.
- Jubilant Ingrevia. (n.d.). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- Santa Cruz Biotechnology. (n.d.). Morpholine.
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine | 110-91-8 [chemicalbook.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nj.gov [nj.gov]
- 12. ehs.com [ehs.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
